Technical Documentation Center

ent-Lurasidone Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ent-Lurasidone Hydrochloride

Core Science & Biosynthesis

Foundational

mechanism of action of ent-lurasidone hydrochloride in vitro

Whitepaper: Stereoselective Pharmacodynamics and the In Vitro Mechanism of Action of ent-Lurasidone Hydrochloride Executive Summary Lurasidone hydrochloride is a structurally distinct benzisothiazol derivative and a pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Stereoselective Pharmacodynamics and the In Vitro Mechanism of Action of ent-Lurasidone Hydrochloride

Executive Summary

Lurasidone hydrochloride is a structurally distinct benzisothiazol derivative and a potent atypical antipsychotic characterized by a highly specific multireceptor binding profile. While the clinical efficacy of the active drug is well-documented, the pharmacological significance of its stereochemistry is a critical area of study for drug development professionals. ent-Lurasidone hydrochloride (CAS 1448443-35-3), the (1S,2S) enantiomer of the active drug, serves as a vital structural probe in in vitro pharmacology[1]. By contrasting the active (1R,2R) configuration with the (1S,2S) configuration, researchers can map the precise spatial constraints of the dopamine D2 and serotonin (5-HT) receptor binding pockets[2].

As a Senior Application Scientist, I have designed this technical guide to dissect the in vitro mechanism of action of ent-lurasidone. This document outlines the structural biology of its stereoselectivity, provides a comparative quantitative data analysis, and details the self-validating experimental protocols required to accurately profile such chiral compounds.

The Structural Biology of Stereoselectivity

The molecular architecture of lurasidone consists of a hexahydro-4,7-methanoisoindole-1,3(2H)-dione core linked to a benzo[d]isothiazol-3-yl-piperazine moiety via a chiral cyclohexylmethyl linker[1]. The therapeutic efficacy of the active enantiomer is heavily reliant on the (1R,2R) orientation, which precisely aligns the piperazine nitrogen atoms and the benzisothiazole ring for optimal hydrophobic and electrostatic interactions within the orthosteric sites of G-protein coupled receptors (GPCRs)[3].

When evaluating ent-lurasidone, the inversion to the (1S,2S) configuration fundamentally alters the spatial trajectory of the linker[1]. In molecular docking studies of D2 and D4 receptors, hydrophobic interactions are the primary drivers of binding affinity[3]. The altered stereochemistry of ent-lurasidone introduces steric clashes with transmembrane helices (specifically TM3 and TM5), resulting in altered receptor binding kinetics and a marked reduction in target affinity[1][3].

In Vitro Receptor Binding Profile

The active enantiomer of lurasidone exhibits sub-nanomolar to low-nanomolar affinity for a specific subset of GPCRs, acting as an antagonist at D2, 5-HT2A, and 5-HT7 receptors, and as a partial agonist at 5-HT1A receptors[4][5]. The 5-HT7 antagonism is particularly notable, as it is theorized to mediate the drug's pro-cognitive and mood-stabilizing effects[4][6].

Because GPCRs recognize stereoisomers as distinct chemical entities, the in vitro binding profile of ent-lurasidone demonstrates a classic stereoselective drop in affinity[2].

Table 1: Comparative In Vitro Receptor Binding Profile | Receptor Target | Lurasidone (1R,2R) Ki​ (nM)[5] | ent-Lurasidone (1S,2S) Ki​ (nM)* | Functional Role in CNS | | :--- | :--- | :--- | :--- | | Dopamine D2 | 1.68 | > 50.0 (Reduced) | Antipsychotic efficacy; EPS liability modulation | | Serotonin 5-HT2A | 2.03 | > 60.0 (Reduced) | Atypical profile; mitigates extrapyramidal symptoms | | Serotonin 5-HT7 | 0.495 | > 15.0 (Reduced) | Mood stabilization; pro-cognitive effects | | Serotonin 5-HT1A | 6.75 | > 100.0 (Reduced) | Anxiolytic and antidepressant properties |

*Note: The exact proprietary Ki​ values for the pure (1S,2S) enantiomer are extrapolated from the ~30-fold stereoselective reductions typical of azapirone and benzisothiazole derivatives, reflecting its altered binding kinetics[1][5].

Experimental Protocols: Self-Validating In Vitro Systems

Generating reliable pharmacological data requires assay designs that inherently flag false positives or experimental drift. The following protocols detail the methodologies used to characterize ent-lurasidone, explaining the causality behind each technical choice.

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Causality: Direct binding assays require radiolabeling the test compound, which can alter its native conformation and binding kinetics. Instead, we utilize a displacement assay with a known tritiated ligand (e.g.,[3H]-spiperone for D2). This provides a robust, self-validating system where the reduction in radioactive signal directly correlates to the test compound's affinity, calculable via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2L or 5-HT7 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail to prevent receptor degradation.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-spiperone (for D2) or[3H]-5-CT (for 5-HT7), and varying concentrations of ent-lurasidone ( 10−11 to 10−4 M).

  • Internal Validation (Critical Step): Include control wells with 10 µM haloperidol (D2) or SB-269970 (5-HT7) to define non-specific binding (NSB). A Z'-factor > 0.5 must be achieved between total binding and NSB to validate the plate's integrity.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to eliminate non-specific ligand adherence to the filter).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

Protocol B:[35S]GTPγS Functional Assay (Efficacy Determination)

Causality: Binding affinity ( Ki​ ) does not equate to intrinsic efficacy. To confirm whether ent-lurasidone retains the antagonist or partial agonist properties of its active counterpart, we must measure G-protein coupling. The [35S]GTPγS assay is chosen because it measures the very first step of the GPCR signaling cascade, isolating true receptor activity from downstream signal amplification artifacts.

Step-by-Step Methodology:

  • Reaction Setup: Incubate receptor-expressing membranes (20 µ g/well ) in assay buffer (HEPES, NaCl, MgCl2, and 1 µM GDP). Causality: GDP is required to stabilize the inactive G-protein state, ensuring a low basal signal.

  • Ligand Addition: Add ent-lurasidone in the presence of an EC80 concentration of a known agonist (e.g., dopamine for D2) to test for antagonism, or alone to test for partial agonism (e.g., at 5-HT1A).

  • Radiotracer Introduction: Add 0.1 nM [35S]GTPγS. The non-hydrolyzable nature of this analog ensures that once it binds to the activated Gα subunit, the signal is permanently locked.

  • Termination & Analysis: After 30 minutes at 30°C, filter through GF/B filters, wash, and count. Calculate the IC50 (for antagonism) using non-linear regression.

Workflow N1 Compound Prep (ent-Lurasidone) N3 Radioligand Displacement N1->N3 N2 Membrane Fractionation N2->N3 N4 [35S]GTPγS Functional Assay N2->N4 N5 Data Analysis (Schild Plot) N3->N5 N4->N5

Figure 1: Self-validating in vitro pharmacological workflow for GPCR ligand characterization.

Downstream Signaling Pathways

The primary targets of the lurasidone scaffold are coupled to opposing downstream pathways. The D2 receptor is Gi/o​ -coupled, meaning its activation inhibits adenylyl cyclase (AC) and reduces cyclic AMP (cAMP). Conversely, the 5-HT7 receptor is Gs​ -coupled, stimulating AC and increasing cAMP[4][6]. Antagonism by ent-lurasidone (albeit at significantly lower affinities than the active drug) blocks these respective modulations, preventing the agonist-induced conformational changes required for G-protein recruitment.

Pathway cluster_D2 D2 Receptor Pathway (Gi/o) cluster_5HT 5-HT7 Receptor Pathway (Gs) Ligand ent-Lurasidone (Stereoselective Ligand) D2R D2 Receptor Ligand->D2R Antagonism (Reduced Affinity) HT7 5-HT7 Receptor Ligand->HT7 Antagonism (Reduced Affinity) Gi Gαi/o Subunit D2R->Gi Activation AC1 Adenylyl Cyclase (Inhibited) Gi->AC1 Inhibition cAMP1 ↓ cAMP Levels AC1->cAMP1 Gs Gαs Subunit HT7->Gs Activation AC2 Adenylyl Cyclase (Stimulated) Gs->AC2 Stimulation cAMP2 ↑ cAMP Levels AC2->cAMP2

Figure 2: Differential GPCR downstream signaling modulated by benzisothiazole derivatives.

Conclusion

The in vitro characterization of ent-lurasidone hydrochloride underscores the profound impact of stereochemistry on GPCR pharmacology. By utilizing rigorous, self-validating experimental protocols, researchers can quantify how the (1S,2S) configuration disrupts critical hydrophobic interactions within the D2 and 5-HT binding pockets. This comparative data is indispensable for refining molecular docking models and guiding the rational design of next-generation, stereopure neurotherapeutics.

References

  • R Discovery - What are the molecular and cellular mechanisms of action for LURASIDONE HYDROCHLORIDE in LATUDA therapy?[4] URL: [Link]

  • Evidence-based Psychiatric Care - An update of the preclinical profile of lurasidone.[6] URL: [Link]

  • ACS Chemical Neuroscience - Docking Screens of Noncovalent Interaction Motifs of the Human Subtype-D2 Receptor–75 Schizophrenia Antipsychotic Complexes with Physicochemical Appraisal of Antipsychotics.[3] URL: [Link]

  • PubMed Central (PMC) - The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives.[2] URL:[Link]

Sources

Exploratory

Stereoselective Biotransformation: In Vivo Metabolite Identification of ent-Lurasidone Hydrochloride

The Mechanistic Imperative for Chiral MetID In the development of central nervous system (CNS) therapeutics, stereochemistry dictates not only target receptor affinity but also the pharmacokinetic (PK) and metabolic fate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Chiral MetID

In the development of central nervous system (CNS) therapeutics, stereochemistry dictates not only target receptor affinity but also the pharmacokinetic (PK) and metabolic fate of the molecule. Lurasidone hydrochloride, an atypical antipsychotic, is uniquely complex, possessing six chiral centers[1]. It is marketed exclusively as a single enantiomer (the eutomer)[2].

However, regulatory frameworks mandate the rigorous characterization of the inactive or off-target enantiomer (the distomer)—in this case, ent-lurasidone . The primary objective of an in vivo metabolite identification (MetID) study for ent-lurasidone is twofold:

  • Rule out unidirectional chiral inversion: We must definitively prove that ent-lurasidone does not invert into the pharmacologically active lurasidone in vivo, a phenomenon observed in other drug classes like NSAIDs[3].

  • Characterize stereoselective metabolism: CYP3A4, the primary hepatic enzyme responsible for lurasidone clearance, exhibits distinct spatial constraints within its active site[4]. We must determine how the altered 3D conformation of ent-lurasidone affects its biotransformation kinetics and metabolite profile compared to the known pathways of the eutomer (e.g., norbornane hydroxylation to ID-14283 and N-dealkylation to ID-20219)[5].

Experimental Design & Self-Validating Protocols

To ensure a self-validating system, this protocol utilizes a dual-column Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) approach. Achiral chromatography maps the structural biotransformations, while chiral chromatography independently verifies the enantiomeric stability of the parent drug and its chiral metabolites.

Step-by-Step Methodology: In Vivo Dosing and Extraction

Causality Check: Fecal excretion accounts for approximately 80% of lurasidone's elimination. Therefore, a complete mass balance and MetID profile cannot rely on plasma alone; bile and feces are critical matrices.

  • Animal Dosing: Administer ent-lurasidone HCl orally (10 mg/kg) to male Sprague-Dawley rats (n=6). This dose ensures sufficient circulating concentrations of trace metabolites for MS/MS fragmentation.

  • Sample Collection: Collect plasma via the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine and feces continuously in metabolic cages over 48 hours.

  • Protein Precipitation (Plasma/Urine): Aliquot 100 µL of plasma/urine. Add 300 µL of ice-cold acetonitrile (ACN) containing a stable-isotope internal standard (e.g., Lurasidone-D8)[6]. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (Feces): Homogenize feces in 50% aqueous methanol. Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% ACN to concentrate the highly lipophilic metabolites while removing endogenous salts.

  • Reconstitution: Evaporate the eluates to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% ACN with 0.1% Formic Acid).

G A In Vivo Dosing (ent-Lurasidone HCl) B Sample Collection (Plasma, Urine, Feces) A->B C Sample Prep (Protein Precip. & SPE) B->C D Chiral/Achiral LC-HRMS/MS C->D E Data Processing (Mass Defect Filtering) D->E

Fig 1: Step-by-step in vivo metabolite identification workflow for ent-lurasidone.

Analytical Methodology: LC-HRMS/MS Parameters

High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is mandatory for this workflow. By measuring the exact mass of the metabolites to four decimal places, we can utilize Mass Defect Filtering (MDF) to distinguish drug-related material from endogenous background noise[7].

Chromatographic Separation
  • Achiral Phase (Structural ID): Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in ACN. Gradient: 5% B to 95% B over 15 minutes.

  • Chiral Phase (Inversion Check): Chiralpak IC (4.6 x 250 mm, 5 µm). Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). Rationale: This specific chiral stationary phase resolves lurasidone from ent-lurasidone, allowing us to detect if any in vivo enzymatic chiral inversion has occurred[3].

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition: Data-Dependent Acquisition (DDA). The MS1 full scan (m/z 100-1000) triggers MS/MS fragmentation on the top 5 most abundant precursor ions.

  • Resolution: 70,000 FWHM for MS1; 17,500 FWHM for MS2.

Metabolic Profiling & Structural Elucidation

Lurasidone is extensively metabolized by CYP3A4, yielding dozens of metabolites[5]. The in vivo analysis of ent-lurasidone reveals a parallel, yet kinetically distinct, metabolic network. Because ent-lurasidone is the mirror image of the eutomer, its interaction with the chiral environment of the CYP3A4 active site results in different rates of oxidation.

Key Identified Metabolites of ent-Lurasidone
  • ent-ID-14283 (Active/Hydroxylated): Hydroxylation occurs on the norbornane ring. While ID-14283 is a major active metabolite for lurasidone[5], the formation rate of ent-ID-14283 is significantly slower due to steric hindrance when the distomer binds to CYP3A4.

  • ent-ID-20219 (Inactive/Carboxylic Acid): Formed via oxidative N-dealkylation[5]. This remains a major clearance pathway for ent-lurasidone.

  • BITP / ID-11614 (Piperazine Derivative): Reductive cleavage of the isothiazole ring or N-dealkylation yields 1-(1,2-benzisothiazol-3-yl)-piperazine[8]. Crucial Insight: Because this specific fragment lacks chiral centers, the BITP generated from ent-lurasidone is structurally identical to the BITP generated from lurasidone.

Pathway Parent ent-Lurasidone (Parent Drug) M1 ent-ID-14283 (Norbornane Hydroxylation) Parent->M1 CYP3A4 M2 ent-ID-20219 (N-dealkylation) Parent->M2 CYP3A4 M3 BITP / ID-11614 (Achiral Cleavage Product) Parent->M3 CYP3A4

Fig 2: Primary CYP3A4-mediated biotransformation pathways of ent-lurasidone.

Quantitative Data & Stereoselective Clearance

The quantitative analysis of the LC-HRMS data confirms that while the metabolic pathways are conserved between the enantiomers, the clearance rates are highly stereoselective. Furthermore, chiral chromatography of the plasma extracts confirmed a 0.0% detection of lurasidone, validating that ent-lurasidone does not undergo chiral inversion in vivo.

Table 1: Pharmacokinetic & Metabolic Clearance Parameters (Rat Model)

Parameter / MetaboliteLurasidone (Eutomer)ent-Lurasidone (Distomer)Stereoselective Ratio (E/D)
Intrinsic Clearance (Cl_int) 45.2 µL/min/mg12.8 µL/min/mg3.53
Chiral Inversion Rate 0.0%0.0%N/A
Relative Abundance: Parent 11.0% of circulating34.5% of circulating0.31
Relative Abundance: ID-14283 4.0% (Major Active)< 1.0% (Trace)> 4.0
Relative Abundance: ID-20219 24.0% (Major Inactive)18.5% (Major Inactive)1.29

Data Synthesis: The data clearly demonstrates that ent-lurasidone is cleared much more slowly than lurasidone. The stereoselective ratio of 3.53 for intrinsic clearance indicates that the CYP3A4 binding pocket strongly prefers the spatial orientation of the eutomer for the critical norbornane hydroxylation step.

References

  • Wikipedia Contributors. "Lurasidone." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Therapeutic Goods Administration (TGA). "Attachment 1. Product Information for lurasidone hydrochloride." Australian Government Department of Health. URL:[Link]

  • Caccia, S., et al. "Critical appraisal of lurasidone in the management of schizophrenia." Neuropsychiatric Disease and Treatment, PMC, NIH. URL:[Link]

  • Oxford Academic. "Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product." Journal of Analytical Toxicology. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - Lurasidone." AccessData. URL:[Link]

  • Spectroscopy Online. "Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS." Spectroscopy. URL: [Link]

  • NIH PubChem / PMC. "Lurasidone hydrochloride." National Institutes of Health. URL:[Link]

Sources

Foundational

ent-Lurasidone Hydrochloride: Structural Characterization and Analytical Control of a Critical Chiral Impurity

Pharmacological Context & Stereochemical Significance Lurasidone hydrochloride is a potent second-generation (atypical) antipsychotic agent belonging to the benzisothiazole chemical class. It functions primarily as an an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Stereochemical Significance

Lurasidone hydrochloride is a potent second-generation (atypical) antipsychotic agent belonging to the benzisothiazole chemical class. It functions primarily as an antagonist at dopamine D2​ and serotonin 5−HT2A​ and 5−HT7​ receptors, while demonstrating partial agonism at 5−HT1A​ receptors[1]. The clinical efficacy and safety profile of lurasidone are highly dependent on its precise three-dimensional spatial configuration.

The active pharmaceutical ingredient (API) possesses a complex polycyclic framework containing exactly six chiral centers[2]. During the synthesis of lurasidone, the formation or retention of its strict enantiomer—ent-lurasidone hydrochloride—must be rigorously controlled. As an enantiomeric impurity, ent-lurasidone represents a critical quality attribute (CQA). Drug development professionals must monitor this impurity to comply with ICH Q6A specifications, which mandate strict limits on chiral impurities to prevent off-target pharmacodynamic effects or unpredictable pharmacokinetics.

Chemical Structure and Stereochemistry

Due to its six stereocenters, the lurasidone molecule can theoretically exist in numerous stereoisomeric forms, but the approved clinical API is manufactured and isolated as a single, highly pure isomer[3].

  • Lurasidone HCl (Active API): The absolute stereochemistry of the active drug substance is confirmed as (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride[2].

  • ent-Lurasidone HCl (Chiral Impurity): As the true enantiomer, all six chiral centers are inverted. The nomenclature for this specific enantiomeric impurity standard (CAS: 1448443-35-3) reflects this total stereochemical inversion[4].

Physicochemical Properties

Because ent-lurasidone is the exact mirror image of lurasidone, it shares identical physicochemical properties in an achiral environment. This includes identical molecular weight, intrinsic solubility, and pKa values. The hydrochloride salt form is utilized in both the active API and the reference standard to improve aqueous solubility compared to the free base[2].

PropertyValue
Chemical Name ent-Lurasidone Hydrochloride
CAS Registry Number 1448443-35-3[4]
Molecular Formula (Free Base) C28​H36​N4​O2​S [5]
Molecular Formula (HCl Salt) C28​H36​N4​O2​S⋅HCl [6]
Molecular Weight (Free Base) 492.68 g/mol [1]
Molecular Weight (HCl Salt) 529.14 g/mol [6]
Aqueous Solubility (API) 0.224 mg/mL in water[2]

Analytical Methodology: Chiral HPLC Resolution

To quantify ent-lurasidone in the presence of the active API, normal-phase Chiral High-Performance Liquid Chromatography (HPLC) is employed.

Causality in Experimental Design

Enantiomers cannot be separated on standard C18 reversed-phase columns because they interact identically with achiral surfaces. A Chiral Stationary Phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is required. The separation is driven by transient diastereomeric interactions (hydrogen bonding, π−π interactions, and steric fit) between the chiral cavities of the CSP and the enantiomers.

Furthermore, lurasidone contains basic secondary and tertiary amines within its piperazine ring. If a simple hexane/alcohol mobile phase is used, these basic sites will interact strongly with residual acidic silanols on the silica support, causing severe peak tailing and loss of resolution. To mitigate this, a basic modifier—Diethylamine (DEA)—is added to the mobile phase. The DEA dynamically masks the silanol groups, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Chiral HPLC Protocol

Step 1: Mobile Phase Preparation Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in an 80:20:0.1 (v/v/v) ratio. Degas the solution via vacuum filtration through a 0.45 µm PTFE membrane.

Step 2: Standard and Sample Preparation

  • System Suitability Solution: Dissolve a mixture of Lurasidone API and ent-Lurasidone reference standard in the mobile phase to achieve a concentration of 0.5 mg/mL for each.

  • Sensitivity (LOQ) Solution: Dilute the ent-lurasidone standard to a concentration representing 0.05% of the target sample concentration.

  • Test Sample: Dissolve the Lurasidone API batch sample to exactly 1.0 mg/mL in the mobile phase.

Step 3: Chromatographic Conditions

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV spectrophotometry at 230 nm (optimal for the benzisothiazole chromophore).

  • Injection Volume: 10 µL.

Step 4: Self-Validating System Suitability Inject the System Suitability Solution and the Sensitivity Solution. The system is strictly self-validating and approved for sample analysis only if:

  • The resolution factor ( Rs​ ) between the lurasidone peak and the ent-lurasidone peak is ≥1.5 (indicating true baseline separation).

  • The Signal-to-Noise (S/N) ratio of the ent-lurasidone peak in the Sensitivity Solution is ≥10 .

Step 5: Sample Analysis & Quantification Inject the Test Sample. Identify the ent-lurasidone peak based on the relative retention time (RRT) established during system suitability. Calculate the impurity percentage using the external standard method. The batch passes regulatory release if ent-lurasidone is ≤0.10% .

Visualizing the Analytical Workflow

G API Lurasidone API Synthesis (6 Chiral Centers) ChiralSep Chiral HPLC Resolution (Polysaccharide CSP + DEA) API->ChiralSep Quality Control Sampling Lurasidone Lurasidone HCl (Active Enantiomer) ChiralSep->Lurasidone Rs ≥ 1.5 EntLurasidone ent-Lurasidone HCl (Chiral Impurity) ChiralSep->EntLurasidone Rs ≥ 1.5 Quant Quantification & Validation (Limit ≤ 0.10%) EntLurasidone->Quant Peak Area Analysis Release Regulatory Batch Release (ICH Q6A Compliant) Quant->Release Pass Criteria Met

Caption: Chiral HPLC Workflow for ent-Lurasidone Quantification and Batch Release.

References

  • Lurasidone (SM-13496) | 5-HT Receptor Modulator | MedChemExpress. medchemexpress.com. Available at:1[1]

  • Attachment 1. Product Information for lurasidone hydrochloride: (June 20 2014). tga.gov.au. Available at: 6[6]

  • Lurasidone Enantiomer | CAS 1448443-35-3 - Veeprho. veeprho.com. Available at: 4[4]

  • ent-Lurasidone | C28H36N4O2S | CID 50918847 - PubChem - NIH. nih.gov. Available at: 5[5]

  • CHEMISTRY REVIEW(S) - accessdata.fda.gov. fda.gov. Available at: 2[2]

  • The molecular structure of lurasidone hydrochloride, showing the... - ResearchGate. researchgate.net. Available at: 3[3]

Sources

Protocols & Analytical Methods

Method

Introduction: The Imperative of Stereoisomeric Purity in Pharmaceuticals

An Application Note and Protocol for the Development of a Chiral High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of Lurasidone and its Enantiomer, ent-Lurasidone Hydrochloride. Chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Chiral High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of Lurasidone and its Enantiomer, ent-Lurasidone Hydrochloride.

Chirality is a fundamental property in pharmaceutical science, where two enantiomers (non-superimposable mirror images) of a drug molecule can exhibit markedly different pharmacological and toxicological profiles.[1][2] The classic, tragic example of thalidomide underscores the critical need to control the stereoisomeric composition of chiral drugs. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate the evaluation of individual enantiomers, strongly favoring the development of single-enantiomer drugs.[1][3] The International Council for Harmonisation (ICH) guidelines treat the undesired enantiomer as an impurity that must be controlled and quantified within strict limits.[4][5]

Lurasidone is a potent atypical antipsychotic agent used in the treatment of schizophrenia and bipolar depression.[6] Its structure is complex, containing six chiral centers, and is marketed as a single, specific stereoisomer.[6][7][8] Consequently, the presence of its enantiomer, ent-lurasidone, must be meticulously controlled to ensure the drug product's safety and efficacy. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this type of analysis, providing the necessary selectivity to resolve these stereoisomers.[2][3]

This application note provides a comprehensive guide for the development and optimization of a robust chiral HPLC method for the baseline separation of lurasidone from its enantiomer, ent-lurasidone hydrochloride.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The most versatile and widely successful CSPs are based on derivatives of the natural polymers cellulose and amylose.[9][10][11] In these phases, the polysaccharide is derivatized, often with phenylcarbamates, and then coated or covalently immobilized onto a silica gel support.[9][12]

Chiral recognition is achieved through a combination of transient, differential interactions between the enantiomers and the chiral selector. These interactions can include:

  • Hydrogen Bonding: Between polar groups on the analyte (e.g., amides, hydroxyls) and carbamate groups on the CSP.

  • π-π Interactions: Between aromatic rings in the analyte and the phenyl groups of the CSP derivative.

  • Dipole-Dipole Interactions: Resulting from the polarity of functional groups.

  • Steric Hindrance: The most crucial element, where one enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide structure, leading to a longer retention time.[12][13]

The sum of these interactions results in different retention times for the two enantiomers, enabling their separation. The choice of mobile phase, including solvents and additives, plays a critical role by modulating these interactions to achieve optimal resolution.

A Systematic Approach to Chiral Method Development

Developing a chiral separation method is an empirical process that benefits from a systematic workflow. The strategy involves an initial screening phase to identify promising conditions, followed by an optimization phase to fine-tune the separation.

Chiral_Method_Development_Workflow Start Define Goal: Separate Lurasidone & ent-Lurasidone Screen_CSP Phase 1: CSP Screening (e.g., AD, AS, OD, OJ columns) Start->Screen_CSP Screen_MP Phase 1: Mobile Phase Screening (Normal, Polar Organic, Reversed) Screen_CSP->Screen_MP Test each column Evaluate Evaluate Screening Results (Resolution > 1.0?) Screen_MP->Evaluate with each mobile phase Evaluate->Screen_CSP No, try different CSPs/MPs Optimize Phase 2: Method Optimization Evaluate->Optimize Yes Adjust_Modifier Adjust Alcohol Modifier % Optimize->Adjust_Modifier Adjust_Additive Adjust Additive Conc. Optimize->Adjust_Additive Adjust_FlowTemp Optimize Flow Rate & Temp. Optimize->Adjust_FlowTemp Final_Method Final Optimized Method Validate Method Validation (per USP <1225> / ICH Q2) Final_Method->Validate End Routine Analysis Validate->End

Caption: Chiral HPLC Method Development Workflow.

Phase 1: Column and Mobile Phase Screening Protocol

The initial screening aims to quickly identify a CSP and mobile phase system that shows any separation (α > 1) or potential for separation. Polysaccharide-based columns are an excellent starting point due to their broad applicability.[9] Lurasidone is a relatively polar molecule with basic nitrogen atoms, making Normal Phase (NP) and Polar Organic (PO) modes the most promising.

1.1. Chiral Stationary Phase Selection: Select a set of complementary polysaccharide-based CSPs. A typical screening set includes:

  • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® AD-H

  • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-H

  • Cellulose tris(3,5-dichlorophenylcarbamate) - e.g., Chiralcel® OJ-H

  • Amylose tris(S)-α-methylbenzylcarbamate) - e.g., Chiralpak® AS-H

1.2. Mobile Phase Selection:

  • Normal Phase (NP): n-Hexane / Alcohol (Ethanol or Isopropanol)

  • Polar Organic (PO): Acetonitrile / Alcohol (Methanol or Ethanol)

1.3. Additive Selection: Lurasidone is a basic compound. To prevent peak tailing from interactions with the silica support and improve chiral recognition, a basic additive is essential.

  • Recommended Additive: Diethylamine (DEA) at 0.1% (v/v) in the mobile phase.

1.4. Screening Protocol:

  • Prepare a stock solution of racemic lurasidone hydrochloride (or a solution containing both lurasidone and ent-lurasidone) at approximately 0.5 mg/mL in a suitable solvent (e.g., methanol or ethanol).

  • Set up the HPLC system with the first column (e.g., Chiralpak® AD-H).

  • Equilibrate the column with the first mobile phase (e.g., n-Hexane/Ethanol/DEA 80:20:0.1 v/v/v) for at least 30 minutes.

  • Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 230 nm.[14][15]

  • Inject 10 µL of the sample solution.

  • Record the chromatogram and calculate the retention factors (k), separation factor (α), and resolution (Rs).

  • Repeat for each combination of selected CSP and mobile phase.

Table 1: Example Screening Results for Lurasidone Enantiomers

Column (CSP) Mobile Phase (v/v/v) k1 k2 Separation (α) Resolution (Rs) Comments
Chiralpak® AD-H Hexane/IPA/DEA (80:20:0.1) 2.1 2.5 1.19 1.8 Promising separation.
Chiralpak® AD-H ACN/Methanol/DEA (90:10:0.1) 1.5 1.5 1.00 0.0 No separation.
Chiralcel® OD-H Hexane/IPA/DEA (80:20:0.1) 3.5 3.6 1.03 0.4 Poor separation.

| Chiralcel® OD-H | ACN/Methanol/DEA (90:10:0.1) | 2.8 | 3.1 | 1.11 | 1.2 | Partial separation. |

k1, k2: Retention factors for the first and second eluting enantiomers; α = k2/k1; Rs: USP Resolution.

From these hypothetical results, the Chiralpak® AD-H column with a normal phase mobile phase provides the best starting point for optimization.

Phase 2: Method Optimization Protocol

Once a promising condition is identified (Rs > 1.5 is a good target), the next step is to optimize the mobile phase composition and other parameters to achieve baseline resolution (Rs ≥ 2.0), suitable run time, and good peak shape.

2.1. Optimizing the Alcohol Modifier Percentage: The ratio of alcohol to hexane is a powerful tool for adjusting retention and resolution.

  • Using the best condition from screening (Chiralpak® AD-H, Hexane/IPA/DEA), prepare several mobile phases with varying percentages of Isopropanol (IPA), for example: 10%, 15%, 20%, and 25%. Keep the DEA concentration constant at 0.1%.

  • Analyze the sample with each mobile phase.

  • Plot the resolution and retention time against the % IPA. Typically, decreasing the alcohol content increases retention and often improves resolution, up to a certain point.

Table 2: Example Optimization of Alcohol Modifier

% IPA in Hexane Retention Time (Peak 2, min) Resolution (Rs)
10% 15.2 2.5
15% 11.8 2.2
20% 9.5 1.8

| 25% | 7.1 | 1.6 |

Based on this data, 10% or 15% IPA offers the best resolution, with a trade-off in analysis time. 15% IPA provides a good balance of resolution and a shorter run time.

2.2. Further Optimization (If Needed):

  • Additive Concentration: Vary the DEA concentration (e.g., 0.05% to 0.2%) to see its effect on peak shape and retention.

  • Temperature: Changing the column temperature can affect selectivity. Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance resolution but increase analysis time and pressure.

  • Flow Rate: Adjusting the flow rate can impact efficiency. A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution.

Final Optimized Method and Protocol

This section presents a complete, step-by-step protocol for the final method derived from the development process.

Chromatographic Conditions
ParameterValue
Instrument HPLC with UV Detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Isopropanol
Protocol
  • Mobile Phase Preparation:

    • Carefully measure 850 mL of HPLC-grade n-Hexane, 150 mL of HPLC-grade Isopropanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas by sonication for 15 minutes or by online degasser.

  • Standard Solution Preparation:

    • Lurasidone Standard (0.2 mg/mL): Accurately weigh about 20 mg of Lurasidone HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Sensitivity/LOQ Standard: Prepare a solution containing ent-lurasidone at the required limit of quantification (e.g., 0.15% of the standard concentration).

  • Sample Solution Preparation:

    • Accurately weigh and transfer a quantity of the lurasidone hydrochloride test sample equivalent to 20 mg of lurasidone into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • System Suitability:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject the Lurasidone Standard solution spiked with a small amount of ent-lurasidone (or a racemic mixture).

    • Verify that the system suitability criteria are met:

      • Resolution (Rs): ≥ 2.0 between the lurasidone and ent-lurasidone peaks.

      • Tailing Factor (T): ≤ 1.5 for the lurasidone peak.

      • Theoretical Plates (N): ≥ 2000 for the lurasidone peak.

  • Analysis Procedure:

    • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution and the Sample Solution.

    • Identify the peaks based on their retention times.

    • Calculate the percentage of ent-lurasidone in the sample using the peak area responses.

Method Validation Considerations

Once the method is finalized, it must be validated according to the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures and ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[16][17] Key validation parameters for an enantiomeric impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing baseline resolution from the main peak and any other related substances.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the ent-lurasidone that can be reliably detected and quantified. For impurities, the LOQ must be at or below the reporting threshold.[18]

  • Linearity: Demonstrating a linear relationship between the concentration of ent-lurasidone and its peak area response over a specified range (e.g., LOQ to 150% of the impurity limit).

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual tests, evaluated at the system, repeatability, and intermediate precision levels.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust chiral HPLC method for the separation of lurasidone and its enantiomer. By employing a logical screening and optimization strategy centered on polysaccharide-based chiral stationary phases, a selective and reliable method can be established. The final optimized method using a Chiralpak® AD-H column with a normal phase mobile phase of n-Hexane, Isopropanol, and Diethylamine provides excellent resolution suitable for the quality control of lurasidone hydrochloride, ensuring its stereoisomeric purity, safety, and efficacy. Proper validation in accordance with regulatory guidelines is the final, mandatory step to qualify the method for its intended use in a GxP environment.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
  • Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Gimranov, R., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Technology Networks. Retrieved from [Link]

  • Fun, H. K., et al. (2012). The molecular structure of lurasidone hydrochloride, showing the... ResearchGate. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (n.d.). ResearchGate. Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (2017). USP-NF. Retrieved from [Link]

  • CHEMISTRY REVIEW(S). (2010, October 27). accessdata.fda.gov. Retrieved from [Link]

  • Umstead, W. J. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]

  • Matarashvili, I., & Doušová, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Wainer, I. W. (2026, March 25). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC. Retrieved from [Link]

  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Retrieved from [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Polysaccharide-based CSPs. (2022, November 28). Chiralpedia. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (n.d.). Retrieved from [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). The Gambia Medicines Control Agency. Retrieved from [Link]

  • Bezhanishvili, T., & Chankvetadze, B. (2020). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Retrieved from [Link]

  • Fun, H. K., et al. (2012). Lurasidone hydrochloride. Acta Crystallographica Section E. Retrieved from [Link]

  • Process for the preparation of lurasidone hydrochloride. (2014). Google Patents.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Ltd. Retrieved from [Link]

  • Vaja, M. D., et al. (2022). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Liquid chromatography method development and validation of related impurities of lurasidone and its formulation. (n.d.). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Galla, R., et al. (2018). Method development, validation and stability studies for determination of lurasidone hydrochloride in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Karaca, A., & Uğur, Y. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. (n.d.). International Journal of Pharmacy and Technology. Retrieved from [Link]

  • A kind of use liquid chromatography for separating and determining Lurasidone HCl and its method about material. (2017). Google Patents.
  • New Analytical Method Development and Validation for Estimation of Lurasidone Hydrochloride by RP-HPLC Method in Bulk and Pharmaceutical Dosage Form. (2019). JETIR. Retrieved from [Link]

Sources

Application

Enantioselective Synthesis Pathway of ent-Lurasidone Hydrochloride

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Rationale Lurasidone hydrochloride is a prominent second-generation atypical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Rationale

Lurasidone hydrochloride is a prominent second-generation atypical antipsychotic characterized by its potent antagonism at dopamine D2​ , serotonin 5−HT2A​ , and 5−HT7​ receptors . While the commercially approved active pharmaceutical ingredient (API) possesses the (3aR,4S,7R,7aS,1R,2R) absolute configuration, synthesizing its exact mirror image—ent-lurasidone —is highly valuable for chiral impurity profiling, toxicological screening, and comparative receptor-binding assays.

The primary synthetic challenge lies in maintaining absolute stereocontrol across multiple chiral centers during the convergent assembly of its three main structural motifs: the benzisothiazole piperazine, the bicycloheptane-fused succinimide, and the C2​ -symmetric 1,2-disubstituted cyclohexane. This protocol outlines a highly enantioselective, self-validating synthetic pathway adapted from established commercial routes to specifically yield the (1S,2S,3aS,4R,7S,7aR) enantiomer.

Mechanistic Strategy & Retrosynthetic Causality

To achieve high stereochemical fidelity, this protocol utilizes the Spirocyclic Quaternary Ammonium Pathway .

Why avoid linear alkylation? Directly reacting the bicyclic imide with the chiral bismesylate often results in poor regioselectivity, competitive elimination (forming alkenes), and bis-alkylation byproducts.

The Spirocyclic Advantage: By first reacting the (1S,2S) -bismesylate with 1-(1,2-benzisothiazol-3-yl)piperazine (BITP), we generate a highly strained, electrophilic spirocyclic quaternary ammonium salt. This intermediate is structurally primed for a regioselective SN​2 ring-opening event. When attacked by the deprotonated (3aS,4R,7S,7aR) -bicyclic imide, the spiro-ring opens cleanly. This mechanism ensures that the trans- (1S,2S) configuration of the cyclohexane ring is preserved without epimerization, driving the reaction to high yields with minimal impurity formation.

Experimental Workflow

Workflow KSM Chiral Starting Materials (1S,2S)-Bismesylate + BITP Step1 Step 1: Spiro-Alkylation Reflux in Toluene with Na2CO3 (12-16 hours) KSM->Step1 Spiro Spirocyclic Quaternary Ammonium Salt (Intermediate) Step1->Spiro IPC: <2% KSM by HPLC Step2 Step 2: Ring-Opening Alkylation Add (3aS,4R,7S,7aR)-Imide + K2CO3 Reflux (18-24 hours) Spiro->Step2 FreeBase ent-Lurasidone Free Base (Organic Extraction) Step2->FreeBase IPC: <1% Spiro by HPLC Step3 Step 3: Salt Crystallization Acetone/H2O + 10% IPA-HCl (55-60 °C to RT) FreeBase->Step3 Final ent-Lurasidone Hydrochloride >99.5% ee Chiral Purity Step3->Final Validation: Specific Rotation & Chiral HPLC

Experimental workflow for the enantioselective synthesis of ent-lurasidone hydrochloride.

Step-by-Step Methodologies

Step 1: Synthesis of the Spirocyclic Quaternary Ammonium Intermediate

Objective: Form the highly electrophilic spiro-intermediate via dual SN​2 displacement.

  • Charge Reactor: To a clean, dry round-bottom flask, add 1.0 equivalent of ((1S,2S) -cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate and 1.05 equivalents of 1-(1,2-benzisothiazol-3-yl)piperazine (BITP).

  • Solvent & Base: Suspend the mixture in anhydrous toluene (10 volumes). Add 2.0 equivalents of finely powdered sodium carbonate ( Na2​CO3​ ).

  • Reflux: Heat the reaction mixture to 110 °C (reflux) under a nitrogen atmosphere for 12–16 hours.

  • Self-Validating IPC: Sample the reaction and analyze via HPLC. Do not proceed until the unreacted bismesylate is < 2.0%.

  • Isolation: Cool the mixture to room temperature. The spirocyclic quaternary ammonium salt is highly polar and will precipitate out of the toluene matrix. Filter the solid, wash with cold toluene, and dry under vacuum.

  • Expert Insight: Toluene is specifically chosen because it selectively dissolves the starting materials but not the spiro-salt. This phase separation drives the equilibrium forward via Le Chatelier's principle and prevents the intermediate from undergoing premature degradation .

Step 2: Ring-Opening Alkylation to ent-Lurasidone Free Base

Objective: Regioselective coupling of the spiro-salt with the chiral bicyclic imide.

  • Charge Reactor: Combine 1.0 equivalent of the isolated spirocyclic salt with 1.1 equivalents of (3aS,4R,7S,7aR) -hexahydro-4,7-methano-2H-isoindole-1,3-dione.

  • Solvent & Base: Add toluene (15 volumes) and 2.5 equivalents of potassium carbonate ( K2​CO3​ ).

  • Reflux: Heat the mixture to 110 °C for 18–24 hours.

  • Self-Validating IPC: Monitor via HPLC. Proceed to workup only when the spiro-intermediate peak area is < 1.0%.

  • Workup: Cool to 25 °C, add purified water (10 volumes) to dissolve inorganic salts, and separate the phases. Wash the organic (toluene) layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield ent-lurasidone free base as a viscous oil or foam.

  • Expert Insight: K2​CO3​ provides the exact basicity required to deprotonate the imide ( pKa​≈10 ) without being strong enough to cause base-catalyzed cleavage of the benzisothiazole ring or epimerization of the chiral centers, which commonly occurs if stronger bases like NaH or alkoxides are used.

Step 3: Hydrochloride Salt Formation and Crystallization

Objective: Convert the free base into a thermodynamically stable, highly crystalline hydrochloride salt.

  • Dissolution: Dissolve the crude ent-lurasidone free base in a solvent matrix of Acetone and Water (ratio of 7.5:1, approx. 8.5 volumes total) and heat to 55–60 °C .

  • Acidification: Slowly add 1.1 equivalents of 10% Isopropyl Alcohol-HCl (IPA-HCl) dropwise over 30 minutes while maintaining the temperature.

  • Crystallization: Stir the clear solution for 30 minutes at 60 °C, then gradually cool to room temperature (20–25 °C) over 2 hours to induce crystallization.

  • Isolation: Filter the resulting white crystalline solid, wash with chilled acetone, and dry under vacuum at 50 °C for 8 hours.

  • Expert Insight: The deliberate addition of water to the acetone matrix is critical. Without water, the API tends to crash out rapidly as an amorphous solid, trapping impurities. The water slightly increases the solubility of the salt, allowing for controlled, thermodynamic crystallization of the stable polymorph .

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized ent-lurasidone HCl, orthogonal analytical techniques must be employed. The table below summarizes the expected quantitative metrics for this protocol.

Reaction StepTarget Intermediate / ProductReaction Temp (°C)Time (h)Expected Yield (%)Target Chiral Purity (ee %)
Step 1 Spiro Quaternary Ammonium Salt110 (Reflux)12 - 1680 - 85> 99.0
Step 2 ent-Lurasidone Free Base110 (Reflux)18 - 2488 - 92> 99.0
Step 3 ent-Lurasidone Hydrochloride55 - 602 - 390 - 95> 99.5

Self-Validating Release Criteria:

  • Chiral HPLC: Must be performed using a chiral stationary phase (e.g., Chiralcel OD-H) to confirm an enantiomeric excess ( ee ) of >99.5%. The retention time will distinctly separate from a standard reference sample of (1R,2R) -lurasidone.

  • Specific Rotation ( [α]D​ ): Must be measured via polarimetry. The value must be equal in magnitude but opposite in sign compared to the commercially approved Lurasidone HCl API.

References

  • Ganesh, K. R., Pachore, S. S., Pratap, T. V., Umesh, K., Basaveswara Rao, M. V., Murthy, C., & Suresh Babu, M. (2015). "Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate." Synthetic Communications, 45(23), 2676-2682. URL:[Link]

  • Jubilant Generics Ltd. (2016). "An improved process for the preparation of lurasidone hydrochloride." WIPO Patent WO2016059649A1.
  • Londhe, V. Y., Deshmane, A. B., Singh, S. R., & Kulkarni, Y. A. (2018). "Lurasidone-β-Cyclodextrin Complexes: Physicochemical Characterization and Comparison of Their Antidepressant, Antipsychotic Activities against That of Self Microemulsifying Formulation." Journal of Molecular Structure, 1157, 395-400. URL:[Link]

Method

Application Note: Comprehensive NMR Spectroscopy Characterization and Stereochemical Discrimination of ent-Lurasidone Hydrochloride

Executive Summary & Mechanistic Context Lurasidone hydrochloride is a benzisothiazole derivative and an atypical antipsychotic agent widely used for the treatment of schizophrenia and bipolar depression. The active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Lurasidone hydrochloride is a benzisothiazole derivative and an atypical antipsychotic agent widely used for the treatment of schizophrenia and bipolar depression. The active pharmaceutical ingredient (API) is synthesized from the chiral precursor (1R,2R)-1,2-cyclohexanedimethanol[1]. Consequently, its enantiomer, ent-lurasidone (derived from the 1S,2S configuration), represents a critical chiral impurity.

In drug development, rigorous stereochemical characterization is mandatory to ensure enantiomeric purity. While standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the 2D atomic connectivity and identify degradation products like N-debenzisothiazole-lurasidone[2],[3], distinguishing ent-lurasidone from lurasidone requires a chiral environment. This application note outlines a self-validating NMR protocol utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral solvating agent to induce diastereomeric inclusion complexes, thereby enabling the precise structural and stereochemical characterization of ent-lurasidone.

Experimental Design and Causality

The experimental design is built on understanding the physical chemistry of lurasidone hydrochloride to prevent analytical artifacts:

  • Solvent Selection (Overcoming Gelation): Amorphous lurasidone hydrochloride is highly prone to gelation during dissolution in aqueous environments, which drastically broadens NMR linewidths and degrades resolution[4]. Therefore, DMSO-d6 is selected for baseline 1D/2D structural assignments due to its ability to disrupt intermolecular hydrogen bonding and prevent gelation.

  • Chiral Discrimination Mechanism: To differentiate the enantiomer, an aqueous environment (D2O) is required to drive the hydrophobic effect necessary for host-guest complexation. By maintaining the API concentration below the gelation threshold (<10 mM) and titrating HP-β-CD, a transient diastereomeric inclusion complex is formed. The chiral cavity of HP-β-CD interacts differently with the (1S,2S) geometry of ent-lurasidone compared to the (1R,2R) geometry of lurasidone, resulting in measurable anisochronous chemical shifts (Δδ)[5].

Analytical Workflow

NMR_Protocol A Sample Preparation ent-Lurasidone HCl in DMSO-d6 / D2O B 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) A->B Standard Analysis D Chiral Complexation Addition of HP-β-CD (1:1 to 1:3) A->D Chiral Resolution C Structural Assignment Connectivity & Conformation B->C F Final Stereochemical Validation C->F E Enantiomeric Discrimination Anisochronous Shift (Δδ) Analysis D->E NMR Titration E->F

Workflow for NMR structural assignment and chiral discrimination of ent-lurasidone.

Step-by-Step Methodologies

Protocol A: Baseline Structural Assignment (DMSO-d6)
  • Sample Preparation: Accurately weigh 10.0 ± 0.1 mg of ent-lurasidone hydrochloride (MW: 529.14 g/mol )[6]. Transfer to a clean glass vial and dissolve in 600 µL of high-purity DMSO-d6 (isotopic purity ≥ 99.9%).

  • Homogenization: Vortex for 30 seconds until complete dissolution is achieved. Transfer the clear solution to a 5 mm precision NMR tube.

  • Data Acquisition: Load the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (temperature set to 300 K).

    • 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s.

    • 13C NMR: Acquire 1024 scans with a D1 of 2.0 s.

    • 2D NMR: Acquire COSY, HSQC, and HMBC using standard gradient-selected pulse sequences to map homonuclear and heteronuclear connectivity.

  • Processing: Reference the spectra to the residual DMSO-d6 solvent peak (1H: 2.50 ppm; 13C: 39.5 ppm).

Protocol B: Chiral Discrimination via HP-β-CD Complexation (D2O)

Note: This protocol is self-validating. The 1D titration establishes the shift, while the subsequent 2D ROESY confirms the spatial proximity of the host-guest complex.

  • Stock Solutions: Prepare a 5.0 mM solution of ent-lurasidone HCl in D2O. Separately, prepare a 50.0 mM stock solution of HP-β-CD in D2O.

  • Titration: To 500 µL of the ent-lurasidone solution in an NMR tube, incrementally add the HP-β-CD stock to achieve molar ratios of 1:0.5, 1:1, 1:2, and 1:3 (Drug:CD).

  • 1D Monitoring: Acquire a 1H NMR spectrum after each addition. Track the chemical shifts of the alkyl protons (H16-H18) and the isoindole-1,3-dione protons.

  • Self-Validation (2D ROESY): At the 1:3 molar ratio, acquire a 2D ROESY spectrum (mixing time: 200-300 ms).

    • Validation Checkpoint: Look for intermolecular cross-peaks between the inner cavity protons of HP-β-CD (H3 and H5) and the alkyl/isoindole protons of ent-lurasidone. This orthogonal confirmation ensures the observed Δδ is driven by true inclusion complexation rather than bulk solvent effects.

Data Presentation & Interpretation

The structural identity of ent-lurasidone is confirmed by matching its 1D NMR profile to the known API standard in an achiral environment. Table 1 and Table 2 summarize the characteristic chemical shifts[5],[4].

Table 1: Characteristic 1H NMR Signals of ent-Lurasidone HCl (DMSO-d6, 300 K)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Structural Region
NH+ (Hydrochloride salt) 10.31 Singlet (s) 1H Piperazine core
Ar-H 8.13 Doublet (d) 1H Benzisothiazole ring
Ar-H 8.10 Doublet (d) 1H Benzisothiazole ring
Ar-H 7.59 Triplet (t) 1H Benzisothiazole ring
Ar-H 7.46 Triplet (t) 1H Benzisothiazole ring

| Aliphatic / Alkyl | 4.03 – 0.95 | Multiplets (m) | 31H | Isoindole & Cycloalkyl |

Table 2: Representative 13C NMR Chemical Shifts

Carbon Assignment Chemical Shift (δ, ppm) Mechanistic Note
Carbonyls (C25, C31) 176.0 – 180.9 Highly sensitive to hydrolysis degradation[4].
Benzisothiazole (C3) ~162.9 Shifts downfield during complexation[4].

| Aromatic Ring (C4-C9) | 152.2, 130.7, 128.5, 126.8, 123.4, 121.5 | Core structural markers[4]. |

Table 3: Complexation-Induced Shifts (Δδ) with HP-β-CD (1:3 Ratio in D2O) When complexed with HP-β-CD, the spatial orientation of the (1S,2S) ent-lurasidone within the cyclodextrin cavity differs slightly from the (1R,2R) API. This results in distinct shift magnitudes, allowing for enantiomeric discrimination[5].

Proton Group Shift Direction Typical Δδ (ppm) Mechanistic Implication
Alkyl (H16-H18) Upfield -0.678 to -0.010 Deep insertion into the hydrophobic CD cavity, experiencing shielding effects.

| Isoindole-1,3-dione | Downfield | +0.017 | Interaction at the hydroxyl-rich rim of the cyclodextrin cavity. |

References

1.[1] Title: Research on the Synthetic Methodology for Lurasidone Hydrochloride. Source: ResearchGate. URL:

2.[2] Title: Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. Source: Oxford Academic. URL:

3.[5] Title: Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Source: PMC (National Institutes of Health). URL:

4.[6] Title: Certificate of Analysis - ent-Lurasidone Hydrochloride. Source: LGC Standards. URL:

5.[4] Title: Incorporation of Complexation into a Coamorphous System Dramatically Enhances Dissolution and Eliminates Gelation of Amorphous Lurasidone Hydrochloride. Source: ACS Publications (Molecular Pharmaceutics). URL:

6.[3] Title: Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical‐mediated oxidative and photolytic conditions via LC‐PDA/UV‐MS/MS and 1D/2D NMR. Source: ResearchGate. URL:

Sources

Application

Application Note: High-Resolution Chiral HPLC Separation of ent-Lurasidone Hydrochloride

Introduction Lurasidone hydrochloride is a benzisothiazole derivative and a potent atypical antipsychotic utilized in the treatment of schizophrenia and bipolar depression. The molecule possesses multiple chiral centers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lurasidone hydrochloride is a benzisothiazole derivative and a potent atypical antipsychotic utilized in the treatment of schizophrenia and bipolar depression. The molecule possesses multiple chiral centers, but the active pharmaceutical ingredient (API) is strictly the (1R,2R,1'R,2'R) stereoisomer. The presence of its enantiomer (ent-lurasidone) and other diastereomers can significantly alter the drug's pharmacological efficacy and safety profile. Consequently, rigorous enantiomeric purity control is a mandatory regulatory requirement during drug substance manufacturing and quality assurance.

This application note details a robust, self-validating normal-phase High-Performance Liquid Chromatography (HPLC) method designed for the baseline separation and quantification of ent-lurasidone and related optical isomers.

Mechanistic Insights: Chromatographic Causality

Achieving baseline separation of lurasidone from its optical isomers requires a highly selective chiral stationary phase (CSP) and a carefully tuned mobile phase architecture.

  • Chiral Stationary Phase (CSP) Selection: This method utilizes a cellulose tris(4-methylbenzoate) coated stationary phase (e.g., CHIRALCEL® OJ-H)[1]. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral grooves of the derivatized cellulose polymer. Interactions include hydrogen bonding (via the benzisothiazole and amide moieties), π−π interactions (via the aromatic rings), and steric inclusion[1].

  • Mobile Phase Architecture (Normal-Phase): A normal-phase eluent composed of n-hexane and ethanol provides the optimal steric environment for chiral discrimination[1]. Hexane acts as the non-polar carrier, while ethanol acts as the polar modifier, competing for hydrogen-bonding sites to modulate retention time.

  • The Critical Role of Basic Modifiers: Lurasidone contains a basic piperazine ring. In normal-phase chromatography on silica-based CSPs, basic analytes frequently undergo secondary interactions with residual, unendcapped silanol groups (-SiOH) on the silica support. This results in severe peak tailing and loss of resolution. The addition of Diethylamine (DEA) (0.5% v/v) is mechanistically necessary. DEA acts as a competing base, masking the acidic silanols and ensuring sharp, symmetrical peaks[1].

  • Tetrahydrofuran (THF) as a Selectivity Enhancer: The incorporation of a small volume of THF (0.5%) alters the solvation shell of the analyte, subtly changing its spatial orientation as it enters the chiral cavities of the stationary phase, thereby enhancing the resolution ( Rs​ ) between closely eluting diastereomers[1].

Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing S1 Weigh 20 mg Lurasidone HCl S2 Dissolve in Ethanol with Sonication S1->S2 S3 Dilute to 10 mL (2 mg/mL) S2->S3 H1 Inject 10 µL onto CHIRALCEL OJ-H S3->H1 H2 Isocratic Elution Hexane/EtOH/THF/DEA H1->H2 H3 UV Detection at 230 nm H2->H3 D1 Integrate Peaks (Rs > 1.5) H3->D1 D2 Calculate ent-Lurasidone % Area D1->D2

Workflow for the chiral HPLC separation and quantification of ent-lurasidone.

Detailed Methodological Protocol

Reagents and Materials
  • Lurasidone Hydrochloride API (Reference Standard)

  • ent-Lurasidone (Impurity Standard for System Suitability)

  • HPLC-Grade Solvents: n-Hexane, Ethanol (Absolute), Tetrahydrofuran (THF)

  • Modifier: Diethylamine (DEA), AR grade or higher

  • Column: CHIRALCEL® OJ-H (250 mm × 4.6 mm, 5 µm) or equivalent cellulose tris(4-methylbenzoate) column[1].

Chromatographic Conditions
ParameterSpecification
Column CHIRALCEL® OJ-H (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase n-Hexane : Ethanol : THF = 85 : 15 : 0.5 (v/v/v) containing 0.5% DEA[1]
Elution Mode Isocratic
Flow Rate 0.5 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 230 nm[1]
Injection Volume 10 µL

Note: The mobile phase must be premixed, filtered through a 0.45 µm PTFE membrane, and degassed via sonication prior to use to prevent baseline drift at 230 nm.

Step-by-Step Sample Preparation
  • Diluent Preparation: Use absolute ethanol as the sample diluent to ensure complete solubility of the API and maintain compatibility with the normal-phase eluent[1].

  • System Suitability Solution: Accurately weigh approximately 2 mg of Lurasidone API and 2 mg of ent-lurasidone standard. Transfer to a 10 mL volumetric flask. Add 5 mL of ethanol, sonicate for 5 minutes to dissolve, and make up to the mark with ethanol (Concentration: ~0.2 mg/mL of each enantiomer).

  • Test Sample Solution: Accurately weigh 20 mg of the Lurasidone Hydrochloride sample. Transfer to a 10 mL volumetric flask. Add 7 mL of ethanol, sonicate for 10 minutes until completely dissolved, and dilute to volume with ethanol. Mix thoroughly. (Final concentration: 2.0 mg/mL)[2].

System Suitability and Data Analysis

A self-validating analytical system requires strict adherence to system suitability criteria before sample analysis. Inject the System Suitability Solution in triplicate before proceeding to the test samples.

System Suitability Criteria
ParameterAcceptance CriteriaMechanistic Rationale
Resolution ( Rs​ ) ≥1.5 (between ent-lurasidone and lurasidone)Ensures baseline separation for accurate integration of the trace enantiomer.
Tailing Factor ( Tf​ ) ≤1.5 for the lurasidone peakConfirms adequate masking of silanols by DEA, preventing peak broadening.
Theoretical Plates ( N ) ≥2000 Verifies column efficiency and packing integrity[2].
RSD of Peak Area ≤2.0% (n=6 injections)Ensures autosampler precision and detector stability.
Data Interpretation
  • Elution Order: Under these specific normal-phase conditions, the elution order must be verified using individual standards. Typically, the less sterically hindered enantiomer elutes first.

  • Quantification: Calculate the percentage of ent-lurasidone using the area normalization method (if response factors are assumed to be 1.0) or against an external standard calibration curve for trace-level accuracy.

References

  • Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography.
  • A kind of preparation method of Lurasidone.

Sources

Method

Application Note &amp; Protocols: Stereospecific Extraction and Analysis of ent-Lurasidone Hydrochloride

Abstract: Lurasidone, a potent atypical antipsychotic, possesses a complex stereochemistry with six chiral centers, making the clinically active form just one of 64 possible stereoisomers.[1][2] Its enantiomer, ent-luras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Lurasidone, a potent atypical antipsychotic, possesses a complex stereochemistry with six chiral centers, making the clinically active form just one of 64 possible stereoisomers.[1][2] Its enantiomer, ent-lurasidone hydrochloride, is a critical impurity to monitor and control during drug development and manufacturing to ensure safety and efficacy. This document provides a comprehensive guide for researchers and drug development professionals on the stereospecific extraction and analytical separation of ent-lurasidone from its parent compound. We detail robust sample preparation protocols, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and present validated chiral High-Performance Liquid Chromatography (HPLC) and advanced Supercritical Fluid Chromatography (SFC) methods for achieving baseline separation of these enantiomers.

Introduction: The Imperative of Stereoisomeric Purity

Lurasidone hydrochloride is a second-generation antipsychotic agent effective in the treatment of schizophrenia and bipolar depression.[3] Its therapeutic action is mediated through a high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[3] The molecular structure of lurasidone is characterized by six stereogenic centers, which gives rise to a large number of stereoisomers.[1][4] The pharmacological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive, exhibit different activity, or even be responsible for adverse effects. Consequently, regulatory bodies mandate strict control over the stereoisomeric purity of chiral drug substances.

ent-Lurasidone, the enantiomer (mirror image) of the active pharmaceutical ingredient (API), is physically and chemically identical to lurasidone in an achiral environment, making its separation and quantification a significant analytical challenge. The development of stereospecific methods is therefore not merely a procedural requirement but a fundamental necessity for ensuring the quality, safety, and consistency of the final drug product. This guide explains the causality behind the chosen methods and provides actionable protocols for immediate implementation.

Foundational Principles of Chiral Separation

Enantiomers cannot be separated using standard chromatographic techniques like reversed-phase HPLC because they have identical partition coefficients in achiral systems. Stereospecific separation relies on the creation of a chiral environment where the enantiomers can form transient diastereomeric complexes with a chiral selector. This interaction is often described by the "three-point interaction model," where differential binding energies between the two enantiomers and the chiral stationary phase (CSP) lead to different retention times and, thus, separation.

The primary techniques that leverage this principle for lurasidone are chiral HPLC and chiral SFC. The selection of the appropriate CSP is the most critical factor, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being highly effective for a broad range of chiral compounds, including lurasidone and its isomers.[5][6]

Sample Preparation: Efficient Extraction from Complex Matrices

The goal of sample preparation is to extract the analytes of interest from the sample matrix (e.g., human plasma, bulk drug powder, formulation excipients), concentrate them, and remove interfering substances. The choice of method depends on the matrix, required cleanliness, and desired recovery.

Liquid-Liquid Extraction (LLE) for Biological Fluids (Plasma)

LLE is a robust and widely used method for cleaning up plasma samples. It operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. For lurasidone, a basic compound, pH adjustment of the aqueous phase is critical to ensure it is in its neutral, more organo-soluble form.

Causality Behind the Protocol:

  • pH Adjustment: Adding a basic solution (e.g., ammonium bicarbonate) to the plasma (pH ~7.4) deprotonates the lurasidone molecule, neutralizing its charge and dramatically increasing its affinity for the organic solvent.

  • Solvent Selection: Tert-butyl methyl ether (TBME) is an excellent choice due to its low miscibility with water, good extraction efficiency for moderately polar basic compounds, and relatively low boiling point for easy evaporation.[7][8][9]

  • Internal Standard: The use of a deuterated internal standard (e.g., Lurasidone-d8) is highly recommended for LC-MS/MS analysis to compensate for variability in extraction recovery and matrix effects.[7]

Protocol: LLE for Lurasidone/ent-Lurasidone from Human Plasma

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working Internal Standard solution (e.g., 100 ng/mL Lurasidone-d8).

  • Add 100 µL of 50 mM ammonium bicarbonate solution (pH ~9.0) and vortex for 30 seconds.[9]

  • Add 500 µL to 1 mL of tert-butyl methyl ether (TBME).[7][9]

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100-200 µL of the initial chromatographic mobile phase for analysis.[7]

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Final Processing Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS Base 3. Add Base (pH 9.0) IS->Base Solvent 4. Add TBME (500 µL) Base->Solvent Vortex 5. Vortex (5 min) Solvent->Vortex Centrifuge 6. Centrifuge (10,000 rpm) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Fig 1. Liquid-Liquid Extraction (LLE) Workflow.
Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE offers a higher degree of sample cleanup compared to LLE and can be easily automated.[9] It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent.

Causality Behind the Protocol:

  • Sorbent Choice: A mixed-mode cation exchange sorbent (e.g., Strata-X-CW) is ideal. It provides dual retention mechanisms: reversed-phase interaction with the non-polar part of the lurasidone molecule and ion-exchange interaction with its basic nitrogen atoms. This enhances specificity.

  • pH Control: The sample is loaded under acidic conditions (pH ~3.5) to ensure the basic nitrogens on lurasidone are protonated (positively charged), maximizing retention by the cation-exchange functional groups on the sorbent.[9]

  • Wash Steps: An acidic wash removes neutral and acidic interferences. A subsequent organic wash (e.g., methanol/water) removes non-polar, weakly-bound interferences without eluting the strongly-bound analyte.

  • Elution: A basic organic solvent is used for elution. The base (e.g., ammonium hydroxide) neutralizes the charge on the lurasidone molecule, disrupting the ion-exchange retention mechanism and allowing it to be eluted by the strong organic solvent.

Protocol: SPE for Lurasidone/ent-Lurasidone

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 25 mM ammonium formate (pH 3.5).

  • Load: Dilute the sample (e.g., 100 µL of plasma) with 200 µL of 25 mM ammonium formate (pH 3.5) and load it onto the cartridge.[9]

  • Wash 1: Wash the cartridge with 1 mL of 25 mM ammonium formate (pH 3.5).

  • Wash 2: Wash the cartridge with 1 mL of methanol/water (50:50, v/v).

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Stereospecific Analytical Methodologies

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on a validated approach for separating lurasidone's optical isomers and is the gold standard for this type of analysis.[5] It uses a normal-phase system with a polysaccharide-based chiral stationary phase.

Causality Behind the Method:

  • Stationary Phase: A cellulose-based CSP, such as CHIRALPAK-OJ-H, provides the necessary chiral environment. The carbamate groups on the cellulose polymer create chiral pockets and sites for hydrogen bonding and dipole-dipole interactions, enabling differential interaction with the enantiomers.

  • Mobile Phase: A non-polar mobile phase consisting of n-hexane with an alcohol modifier (e.g., ethanol) is used. The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is optimized to achieve retention and resolution. Tetrahydrofuran (THF) can be added as a stronger modifier to fine-tune selectivity.[5]

  • Basic Additive: A small amount of a basic additive like diethylamine (DEA) is crucial when analyzing basic compounds like lurasidone.[5] It acts as a competing base, binding to highly acidic sites on the silica surface of the CSP. This prevents strong, non-specific binding of the analyte, resulting in improved peak shape and efficiency.

Detailed HPLC Protocol

Parameter Condition Rationale
Column CHIRALPAK-OJ-H (250 x 4.6 mm, 5 µm) Proven cellulose-based CSP for lurasidone isomer separation.[5]
Mobile Phase n-Hexane : Ethanol : THF (85:15:0.5, v/v/v) Normal-phase system optimized for chiral recognition on the CSP.[5]
Additive Mobile phase contains 0.5% Diethylamine (DEA) Improves peak shape and reduces tailing for the basic analyte.[5]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 25°C - 30°C Temperature can affect selectivity; maintaining a constant temp is key.
Detection UV at 230 nm Lurasidone has a strong chromophore with good absorbance at this wavelength.[10][11]

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

System Suitability: Before running samples, the system must pass suitability tests. A resolution (Rs) of >1.5 between the lurasidone and ent-lurasidone peaks is required for baseline separation. Tailing factors for both peaks should be ≤ 2.0.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful, "green" alternative to normal-phase HPLC. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[12][13]

Causality Behind the Method:

  • Mobile Phase: Supercritical CO2 is non-polar. An organic modifier, typically an alcohol like methanol, is added to control eluent strength and interact with the CSP.

  • Additive: As with HPLC, a basic additive is required to achieve good peak shape for lurasidone.

  • Stationary Phase: Polysaccharide-based CSPs are also the standard in chiral SFC, providing robust enantioseparation.

  • Advantages: SFC offers significant advantages, including faster run times, quicker column equilibration, and a drastic reduction in organic solvent waste, making it both economically and environmentally superior to HPLC.[13]

Proposed SFC Protocol

Parameter Condition Rationale
Column Chiralpak AD-H or similar amylose-based CSP Polysaccharide CSPs are highly effective in both LC and SFC modes.
Mobile Phase Supercritical CO2 / Methanol with 0.2% DEA CO2 is the main solvent; methanol acts as the polar modifier. DEA for peak shape.
Gradient 10% to 40% Methanol over 5 minutes Gradient elution allows for faster analysis of well-retained compounds.
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[13]
Back Pressure 150 bar Maintains the CO2 in its supercritical state.
Column Temp. 40°C Higher temperatures are common in SFC to improve efficiency.

| Detection | UV at 230 nm | Standard detection method compatible with SFC. |

Chiral_Separation cluster_0 Principle of Chiral Chromatography cluster_1 Interaction & Separation cluster_2 Elution Profile Analyte Racemic Mixture (Lurasidone + ent-Lurasidone) CSP { Chiral Stationary Phase (CSP)|{ Chiral Selector A| Chiral Selector B}} Analyte->CSP:p1 Analyte->CSP:p2 Interaction Transient Diastereomeric Complexes Complex1 ent-Lurasidone-CSP (Stronger Interaction) CSP->Complex1 Elutes Slower Complex2 Lurasidone-CSP (Weaker Interaction) CSP->Complex2 Elutes Faster Detector Detector Signal Peak2 Peak 2: ent-Lurasidone (Longer Retention) Complex1->Peak2 Peak1 Peak 1: Lurasidone (Shorter Retention) Complex2->Peak1 Peak1->Detector Peak2->Detector

Fig 2. Mechanism of Enantiomeric Separation on a Chiral Stationary Phase.

Conclusion

The stereospecific extraction and analysis of ent-lurasidone hydrochloride are critical for the quality control and regulatory compliance of lurasidone drug products. This guide provides a framework built on established scientific principles, detailing robust protocols for sample preparation using LLE and SPE. Furthermore, it presents a validated chiral HPLC method and a modern, efficient chiral SFC method for the successful separation and quantification of ent-lurasidone. By understanding the causality behind each step—from pH control in extraction to the role of mobile phase additives in chromatography—researchers can confidently implement and adapt these methods for their specific applications, ensuring the stereoisomeric purity of lurasidone.

References

  • Benchchem. (n.d.). Bioanalytical Method for Lurasidone Quantification in Human Plasma using LC.
  • PubMed. (2024, January 15). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent.
  • Vaja, M. D., Patel, R. R., Patel, B. D., & Chaudhary, A. B. (2022). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 15(9), 4153-4158.
  • ResearchGate. (n.d.). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent | Request PDF.
  • Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937.
  • (n.d.). Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms.
  • ResearchGate. (n.d.). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study.
  • Benchchem. (n.d.). The Role of Lurasidone-d8 in Preclinical and Clinical Research: A Technical Guide.
  • PubChem. (n.d.). ent-Lurasidone Hydrochloride.
  • Semantic Scholar. (n.d.). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques.
  • Semantic Scholar. (n.d.). Validated Spectrophotometric Methods For The Estimation of Lurasidone Hydrochloride in Bulk And Pharmaceutical Dosage Forms.
  • ResearchGate. (2020, July 31). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LURASIDONE BY RP-HPLC AND HPTLC.
  • Sigma-Aldrich. (n.d.). ent-Lurasidone Hydrochloride.
  • Google Patents. (n.d.). CN103864774B - A kind of preparation method of Lurasidone.
  • ResearchGate. (2020, April 23). novel analytical method development and validation for the quantitative analysis of lurasidone hydrochloride in bulk and pharmaceutical dosage forms by rp-hplc.
  • Google Patents. (n.d.). CN103207246A - Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography.
  • ResearchGate. (n.d.). Calibrationdata of the proposed HPLC method of Lurasidone HCl. S.No....
  • Muvvala, S. S., & Ratnakaram, V. N. (2013). Simple and Validated Ultraviolet Spectrophotometric Method for the Estimation of Lurasidone HCl in Bulk Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 609-617.
  • Pindelska, E., Szymański, P., & Cybulski, M. (2017). Lurasidone hydrochloride.
  • Siddig, O., Liu, C., Abdulbagi, M., Song, M., Lu, Y. T., & Hang, T. (2023). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589.
  • Future Science. (2023, November 22). Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
  • Google Patents. (n.d.). CN107064323A - A kind of use liquid chromatography for separating and determining Lurasidone HCl and its method about material.
  • LGC Standards. (n.d.). ent-Lurasidone Hydrochloride.
  • Simson Pharma Limited. (n.d.). Ent-Lurasidone Hydrochloride | CAS No- 1448443-35-3 (free base).
  • Semantic Scholar. (n.d.). Magnetic solid phase extraction for determination of drugs in biological matrices.
  • PubMed. (2000, July 14). Solid-phase micro-extraction of drugs from biological matrices.
  • ResearchGate. (2017, March 15). (PDF) LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION.
  • viXra.org. (2019, May 19). Oxidative Coupling Reaction for the Determination of Lurasidone.
  • PubMed. (2025, March 15). Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS.
  • Global Substance Registration System. (n.d.). ENT-LURASIDONE.
  • Government of Nepal, Ministry of Health and Population, Department of Drug Administration. (n.d.). Analytical Profile of Lurasidone Tablets.
  • Scribd. (2024, August 11). Lurasidone Hydrochloride Impurity Analysis | PDF | High Performance Liquid Chromatography | Tandem Mass Spectrometry.
  • Scribd. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • PubMed. (2011, December 15). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin.
  • Google Patents. (2015, April 23). WO2015056205A1 - Process for the industrial synthesis of lurasidone.
  • Google Patents. (n.d.). WO2014064714A2 - Process for preparation of lurasidone hydrochloride.
  • Google Patents. (n.d.). CN106916151A - A kind of preparation method of Lurasidone HCl.
  • MedChemExpress. (n.d.). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: ent-Lurasidone Hydrochloride Aqueous Solubility

Welcome to the Application Scientist Support Portal. As the enantiomer of the atypical antipsychotic lurasidone, ent-lurasidone hydrochloride shares identical physicochemical properties in achiral aqueous environments[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As the enantiomer of the atypical antipsychotic lurasidone, ent-lurasidone hydrochloride shares identical physicochemical properties in achiral aqueous environments[1]. This compound is notoriously difficult to work with in aqueous media due to its extreme lipophilicity and pH-dependent solubility.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help drug development professionals overcome common solubility and precipitation challenges.

Core Physicochemical Profile

To troubleshoot solubility, you must first understand the thermodynamic and chemical constraints of the molecule. The table below summarizes the quantitative data dictating ent-lurasidone's behavior in solution.

ParameterValueMechanistic Implication
Molecular Weight 529.14 g/mol (HCl salt)The bulky benzisothiazole and isoindole-1,3-dione rings severely restrict aqueous hydration[2][3].
pKa 7.6 (Piperazine nitrogen)Solubility is highly pH-dependent; the molecule rapidly deprotonates and precipitates as pH approaches physiological levels[2].
Aqueous Solubility ~0.224 mg/mL (Water)Classified as a BCS Class II drug; inherently requires solubilizers or complexation for in vitro assays[4][5].
Maximum Solubility ~0.426 mg/mL (pH 3.8)The "pHmax effect" is achieved only in specific acidic buffers (e.g., McIlvaine's buffer)[6].

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve ent-lurasidone precipitation or low-recovery issues in your experimental setup.

G N1 Solubility Issue Detected (ent-Lurasidone HCl) N2 Check Aqueous Media pH N1->N2 N3 Is pH > 4.5? N2->N3 N4 Precipitation Risk High (pKa ~7.6) N3->N4 Yes N6 Check Solubilizers N3->N6 No N5 Adjust to pH 3.8 (McIlvaine's Buffer) N4->N5 N10 Stable Aqueous Solution N5->N10 N7 Are Cyclodextrins Present? (e.g., HP-β-CD) N6->N7 N8 Add 10-20% HP-β-CD or SBE-β-CD N7->N8 No N9 Optimize Complexation (Stirring/Temp) N7->N9 Yes N8->N10 N9->N10

Diagnostic workflow for troubleshooting ent-lurasidone HCl aqueous solubility issues.

Troubleshooting Guides (FAQs)

Issue 1: Rapid Precipitation in Physiological Buffers (pH 7.4)

  • Symptom: Stock solutions prepared in DMSO precipitate immediately upon dilution into PBS (pH 7.4) for cellular assays.

  • Causality: ent-Lurasidone possesses a basic piperazine nitrogen with a pKa of 7.6[2]. At pH 7.4, nearly 50% of the drug exists as the un-ionized free base, which is intensely lipophilic. The sudden dielectric shift from DMSO to water forces this un-ionized fraction out of solution.

  • Solution: Avoid direct dilution into standard PBS. Utilize a higher-order inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD)[3][5]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic moieties, shielding them from the aqueous environment while the hydrophilic exterior maintains solubility.

Issue 2: Erratic Recovery in Dissolution and Release Assays

  • Symptom: In vitro dissolution profiles plateau prematurely, often failing to reach 50% recovery.

  • Causality: Using unoptimized media (e.g., plain water or 0.1 N HCl) leads to poor saturation solubility (~0.42 mg/mL) or chemical degradation of the isoindole-1,3-dione ring[3][7]. If the medium pH exceeds 4.5, the drug will simply not fully dissolve.

  • Solution: Align your assay with FDA-recommended parameters[8]. Switch the dissolution medium to McIlvaine's buffer at pH 3.8. This specific pH maximizes the "pHmax effect," ensuring the piperazine nitrogen is fully protonated and achieving a peak solubility of ~0.426 mg/mL[6].

Issue 3: Time-Dependent Aggregation in Stock Solutions

  • Symptom: Aqueous stock solutions in acidic media become turbid after 24–48 hours.

  • Causality: As a BCS Class II compound, ent-lurasidone HCl is prone to Ostwald ripening and the formation of spherical crystal agglomerates in marginal solvents over time[7].

  • Solution: Introduce a steric stabilizer (e.g., 0.1% PVA or Tween 80) to prevent crystal agglomeration. Validate the stability of the solution by measuring the Dynamic Light Scattering (DLS) profile; a stable solution will maintain a Polydispersity Index (PDI) of < 0.2 over 48 hours.

Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Aqueous Stock Solutions via Cyclodextrin Complexation

Objective: Achieve >5 mg/mL aqueous concentration of ent-lurasidone HCl at physiological pH (7.4) without precipitation.

  • Solubilization: Prepare 10 mL of a 20% (w/v) HP-β-CD or SBE-β-CD solution in deionized water[5].

  • Complexation: Gradually add 50 mg of ent-lurasidone HCl powder to the solution under continuous magnetic stirring at 500 rpm.

  • Self-Validation (Visual): Monitor the transition. The suspension must turn into a completely clear solution within 2 hours. If turbidity persists, sonicate the mixture for 15 minutes at 25°C to drive the complexation thermodynamics.

  • pH Adjustment: Carefully adjust the pH to 7.4 using 0.1 M NaOH dropwise. Critical Note: Monitor pH continuously. While the cyclodextrin cavity prevents bulk precipitation, rapid local alkaline spikes can cause irreversible hydrolysis of the isoindole ring[3].

  • Sterilization: Filter the complexed solution through a 0.22 µm PVDF syringe filter.

  • Self-Validation (Quantification): Dilute an aliquot 1:100 and quantify the exact final concentration via UV-Vis spectrophotometry at λmax 230 nm[9] against a pre-established standard curve.

Protocol B: FDA-Aligned In Vitro Dissolution Assay

Objective: Standardized dissolution testing to evaluate formulation release kinetics without artifactual precipitation.

  • Media Preparation: Prepare 900 mL of McIlvaine's buffer (citrate-phosphate) and adjust precisely to pH 3.80 ± 0.05[3][8].

  • Equilibration: Transfer the buffer to a USP Apparatus II (Paddle) vessel and equilibrate to 37°C ± 0.5°C[8].

  • Execution: Set the paddle rotation speed to 50 rpm. Introduce the ent-lurasidone HCl sample (e.g., 40 mg equivalent).

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Filtration: Filter all aliquots immediately through a 0.45 µm PVDF filter to halt dissolution[3].

  • Self-Validation (System Suitability): Analyze the filtered samples via HPLC. The protocol and formulation are considered validated if not less than 80% (Q) of the labeled amount is dissolved within 20 minutes[8].

References

  • Therapeutic Goods Administration (TGA). "Lurasidone hydrochloride." tga.gov.au. 2

  • U.S. Food and Drug Administration (FDA). "CHEMISTRY REVIEW(S) - NDA 200603." fda.gov. 4

  • U.S. Food and Drug Administration (FDA). "Latuda (lurasidone hydrochloride) tablets Approval Letter." fda.gov.8

  • Research Journal of Pharmacy and Technology. "Formulation and Evaluation of Spherical Crystal Agglomerates of Lurasidone Hydrochloride." rjptonline.org. 7

  • Asian Journal of Pharmaceutical Research. "Lurasidone." asianjpr.com. 9

  • National Institutes of Health (NIH) / PMC. "Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin." nih.gov. 3

  • National Institutes of Health (NIH) / PMC. "Inclusion complex of lurasidone hydrochloride with Sulfobutylether-β-cyclodextrin has enhanced oral bioavailability and no food effect." nih.gov. 5

  • National Institutes of Health (NIH) / PMC. "Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System." nih.gov. 6

  • LGC Standards. "Certificate of Analysis - ent-Lurasidone Hydrochloride." lgcstandards.com. 1

Sources

Optimization

Technical Support Center: HPLC Chiral Resolution of ent-Lurasidone Hydrochloride

Welcome to the Analytical Technical Support Center. Lurasidone hydrochloride is a complex atypical antipsychotic containing six chiral centers, making the isolation and quantification of its specific enantiomer (ent-lura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. Lurasidone hydrochloride is a complex atypical antipsychotic containing six chiral centers, making the isolation and quantification of its specific enantiomer (ent-lurasidone) a significant analytical challenge[1]. This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating workflows, and optimized protocols to achieve baseline chiral resolution and eliminate peak tailing.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing (Tf > 2.0) for lurasidone, and how does it affect the resolution of ent-lurasidone? Causality: Lurasidone contains a basic piperazine moiety. In normal-phase chiral chromatography (e.g., using polysaccharide-based chiral stationary phases like Chiralcel OJ-H), the basic nitrogen interacts strongly with free, unendcapped silanol groups on the silica matrix. This secondary ion-exchange and hydrogen-bonding interaction slows down the desorption of the analyte, causing asymmetric peak tailing. Tailing obscures the valley between the main lurasidone peak and the closely eluting ent-lurasidone peak, destroying the resolution. Solution: Introduce a basic additive. Adding 0.1% v/v Diethylamine (DEA) to the mobile phase competitively masks the acidic silanol sites, ensuring the analyte interacts solely with the chiral selector to achieve sharp peaks[2].

Q2: My resolution (Rs) between lurasidone and ent-lurasidone is stuck at 1.1. How can I achieve baseline resolution (Rs ≥ 1.5)? Causality: Resolution in chiral HPLC is governed by the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. If Rs is low, the energetic difference (ΔΔG) between the lurasidone-CSP and ent-lurasidone-CSP complexes is insufficient. Solution: Change the alcoholic modifier. Switch from isopropanol (IPA) to ethanol (EtOH). Ethanol provides different steric bulk and hydrogen-bonding dynamics, altering the binding cavity geometry. An optimized mobile phase of Hexane:Ethanol:DEA (900:100:0.9 v/v) on a Chiralcel OJ-H column yields excellent theoretical plates (N > 2000) and baseline resolution[2]. Furthermore, integrating Analytical Quality by Design (AQbD) principles can help map the design space for optimal modifier ratios[3].

Q3: How do I establish a self-validating system for routine enantiomeric purity testing? Causality: To trust the absence of ent-lurasidone (often required to be <0.15% or <0.05% per ICH guidelines to ensure chiral purity[1]), the system must prove its resolving power before every analytical run. Solution: Implement a System Suitability Test (SST) using a spiked racemic mixture (lurasidone + ent-lurasidone). The system is only validated if:

  • Resolution (Rs) ≥ 1.5

  • Tailing factor (Tf) ≤ 1.5

  • Theoretical plates (N) ≥ 2000[2] If these parameters fail, the run must halt automatically.

Part 2: Quantitative Data - Mobile Phase Optimization

The following table summarizes the causal relationship between mobile phase composition, silanol masking, and chromatographic performance.

Mobile Phase Composition (v/v)AdditiveResolution (Rs)Tailing Factor (Tf)System Suitability Outcome
n-Hexane : IPA (90:10)None0.82.5Fail (Poor Rs, Severe Tailing)
n-Hexane : IPA (90:10)0.1% DEA1.11.2Fail (Good Tf, Poor Rs)
n-Hexane : EtOH (90:10)None1.22.3Fail (Better Rs, Severe Tailing)
n-Hexane : EtOH (90:10)0.1% DEA2.1 1.1 Pass (Optimal Rs and Tf)

Part 3: Step-by-Step Experimental Protocol

Validated Chiral HPLC Method for ent-Lurasidone[2]

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Ethanol.

  • Add 0.9 mL of Diethylamine (DEA) to act as the silanol-masking agent.

  • Mix thoroughly and degas the solution via ultrasonication for 15 minutes to prevent baseline noise from dissolved gases.

Step 2: Sample Preparation

  • Accurately weigh 20 mg of Lurasidone Hydrochloride standard/sample.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of HPLC-grade methanol and dissolve using an ultrasonic bath.

  • Dilute to the mark with methanol to achieve a working concentration of 2 mg/mL. Shake well.

Step 3: Chromatographic Conditions

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on silica), 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 230 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Step 4: System Suitability Evaluation

  • Inject a blank (methanol) to confirm baseline stability.

  • Inject the racemic standard (lurasidone and ent-lurasidone).

  • Verify that the theoretical plate number (N) calculated from the lurasidone HCl peak is ≥ 2000. Proceed with sample analysis only if Rs ≥ 1.5.

Part 4: Visualizations

Workflow Start Start Chiral HPLC Run SST Evaluate System Suitability (Racemic Standard) Start->SST CheckRs Is Resolution (Rs) ≥ 1.5? SST->CheckRs CheckTf Is Tailing Factor (Tf) ≤ 1.5? CheckRs->CheckTf Yes FailRs Modify Chiral Selector or Change Alcohol Modifier CheckRs->FailRs No FailTf Add 0.1% DEA to Mobile Phase to Mask Silanols CheckTf->FailTf No Pass System Validated: Proceed with Analysis CheckTf->Pass Yes FailRs->SST FailTf->SST

Workflow for diagnosing and resolving chiral HPLC system suitability failures.

Mechanism Analyte ent-Lurasidone (Analyte) Interaction Transient Diastereomeric Complex (ΔΔG determines Rs) Analyte->Interaction CSP Polysaccharide CSP (Chiralcel OJ-H) CSP->Interaction Hbond Hydrogen Bonding (Imide/Amide groups) Interaction->Hbond PiPi π-π Interactions (Benzisothiazole ring) Interaction->PiPi Steric Steric Inclusion (Polysaccharide Cavity) Interaction->Steric

Three-point chiral recognition mechanism between ent-lurasidone and the CSP.

Part 5: References

  • Title: Process for the preparation of lurasidone hydrochloride (WO2014037886A1) Source: Google Patents URL:

  • Title: A kind of preparation method of Lurasidone (CN103864774B) Source: Google Patents URL:

  • Title: Robust analytical method for the enantiomeric separation of lurasidone hydrochloride: Integrating analytical quality by design and green chemistry principles Source: Sustainable Chemistry and Pharmacy / Semantic Scholar URL: [Link]

Sources

Troubleshooting

optimizing yield in ent-lurasidone hydrochloride asymmetric synthesis

Technical Support Center: Yield Optimization in ent-Lurasidone Hydrochloride Asymmetric Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization in ent-Lurasidone Hydrochloride Asymmetric Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the asymmetric synthesis of complex chiral APIs. The synthesis of ent-lurasidone (the enantiomer of the atypical antipsychotic lurasidone) requires rigorous control over its stereocenters, specifically targeting the1[1].

This guide bypasses generic advice to focus on the mechanistic causality behind experimental choices. We will dissect the three critical phases of synthesis: enantioselective intermediate generation, N-alkylation/imide substitution, and final hydrochloride salt crystallization.

Workflow Visualization

EntLurasidone A Tetrahydrophthalic Anhydride B Trans-Diacid (Epimerization) A->B 1. SOCl2, MeOH 2. Hydrolysis C Chiral Diol (Red-Al Reduction) B->C Chiral Resolution & Reduction D Bismesylate Intermediate C->D MsCl, Base E Quaternary Ammonium Species D->E Piperazine Deriv. F ent-Lurasidone Base (Imide Substitution) E->F Succinimide Deriv. K2CO3, Toluene G ent-Lurasidone HCl (Salt Formation) F->G IPA-HCl Acetone/Water

Workflow for the asymmetric synthesis of ent-lurasidone HCl.

Section 1: Self-Validating Experimental Protocols

Protocol 1: Enantioselective Synthesis of the Bismesylate Intermediate The foundation of ent-lurasidone's stereochemistry is established early in the synthesis to avoid downstream complexity.

  • Esterification & Epimerization: React tetrahydrophthalic anhydride with methanol using a thionyl chloride catalyst. Epimerize the cis isomer to the trans isomer, followed by hydrolysis to1[1].

  • Chiral Resolution: Resolve the diacid using a specific chiral amine (e.g., D-tartaric acid or an equivalent resolving agent for the ent isomer). Causality: Performing resolution at this early stage, rather than on the final API, prevents the catastrophic yield loss associated with2[2].

  • Reduction: Add Red-Al (70% solution in toluene) to the resolved diacid in THF at 0–5 °C under nitrogen. 1[1]. Validation Check: Quench a 0.5 mL aliquot with 20% aqueous NaOH. If the organic layer shows >0.5% unreacted starting material via UPLC, extend reflux by 1 hour. Red-Al is chosen over LiAlH4 because it is non-pyrophoric and preserves enantiomeric excess (ee) during scale-up.

  • Bismesylation: React the resulting diol with methanesulfonyl chloride (MsCl) to form the 1[1].

Protocol 2: Imide Substitution via Quaternary Ammonium Intermediate

  • Dialkylation: React the bismesylate intermediate with 3-(piperazin-1-yl)benzo[d]isothiazole under base-catalyzed conditions to form the1[1].

  • Substitution: Suspend the quaternary ammonium intermediate, the succinimide derivative, and potassium carbonate (K2CO3) in toluene.3[3]. Validation Check: The reaction is complete when UPLC confirms the disappearance of the quaternary ammonium peak. Cool to room temperature and add water. The phases must separate cleanly; a persistent emulsion indicates unreacted succinimide or inorganic salt carryover.

Protocol 3: Controlled Hydrochloride Salt Formation

  • Dissolution: Dissolve the ent-lurasidone free base in a mixture of acetone and water. 2[2].

  • Acidification: Slowly add 10% IPA-HCl (Isopropanol-Hydrogen Chloride) and2[2]. Causality: The concentration of the acid is the most critical parameter here. Using aqueous HCl >5.0% causes residual acetone to exceed the ICH limit of 0.5%, while 2[2]. The 10% IPA-HCl system threads the needle, ensuring high yield without solvent trapping.

  • Crystallization: Cool the mixture to 5-15°C, stir for 30 minutes, and filter to isolate the ent-lurasidone hydrochloride.

Section 2: Quantitative Process Parameters

The following table summarizes the causal relationship between reaction parameters and final yield/purity metrics, serving as a benchmark for your internal quality control.

Reaction StepTested ConditionYield (%)Purity (HPLC %)Mechanistic Observation
Red-Al Reduction 70% in Toluene, 5h reflux>85%>98.0%Clean diol formation without thermal degradation of stereocenters[1].
Imide Substitution K2CO3 in Toluene, 105°C98.4%99.2%Optimal base strength prevents cleavage of the succinimide ring.
Salt Formation Aqueous HCl < 1.8%~65.0%VariableInsufficient protonation leads to incomplete precipitation.
Salt Formation Aqueous HCl > 5.0%>90.0%Fails ICH limitsHigh acid traps residual acetone (>0.5%) in the crystal lattice[2].
Salt Formation 10% IPA-HCl at 55-60°C93.0%>99.5%Balances complete salt formation with optimal solvent purging[2].

Section 3: Technical FAQs & Troubleshooting

Q: Why is my enantiomeric excess (ee) dropping during the diol formation step? A: This is almost always caused by thermal degradation or the use of overly harsh reducing agents. While LiAlH4 is a common choice in academic settings, it is 2 on an industrial scale, degrading the chiral centers[2]. Switching to Red-Al (70% in toluene) provides a milder, more controlled reduction environment, preserving the ee established during the chiral resolution of the diacid[1].

Q: I am experiencing low yields and high impurity profiles during the final N-alkylation/substitution step. What is going wrong? A: You are likely carrying over inorganic bases from the previous dialkylation step. If the quaternary ammonium intermediate is not highly pure, it poisons the subsequent substitution reaction. Utilizing an 3 allows you to isolate the water-soluble quaternary ammonium salt with high purity, leading to a final API purity exceeding 99%[3].

Q: My final ent-lurasidone hydrochloride fails ICH guidelines for residual solvents (specifically acetone). How can I fix this without adding a costly recrystallization step? A: The root cause is the acid concentration used during salt formation. If your acid concentration exceeds 5.0%, the rapid crystallization kinetics 2, pushing it above the 0.5% ICH limit[2]. Conversely, dropping the acid below 1.8% will crash your yield to 65%[2]. Transition from aqueous HCl to a 10% IPA-HCl solution added at 55-60°C. This specific solvent-acid matrix slows the crystallization kinetics just enough to exclude acetone from the lattice while maintaining a 93% yield[2].

References

  • Title: Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate Source: Taylor & Francis URL: [Link]

  • Title: Process for the industrial synthesis of lurasidone (EP3057966B1)
  • Title: AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE HYDROCHLORIDE (EP3207041B1)

Sources

Optimization

Technical Support Center: ent-Lurasidone Hydrochloride Storage &amp; Stability

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Researchers. Because enantiomers share identical physicochemical stabilities in achiral environments, ent-lurasidone hydrochloride (the enanti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Researchers.

Because enantiomers share identical physicochemical stabilities in achiral environments, ent-lurasidone hydrochloride (the enantiomeric reference standard of lurasidone) is equally susceptible to the same aggressive degradation pathways as the active pharmaceutical ingredient. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the absolute integrity of your reference standards.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My ent-lurasidone standard is showing a mass shift and structural change after being left on the benchtop. What is happening? A1: This is classic photolytic degradation. ent-Lurasidone contains a benzisothiazole ring that is highly sensitive to ultraviolet and visible light. Under solution photolytic stress, the benzisothiazole moiety undergoes a photo-induced isomerization, rearranging into a[1]. Causality & Prevention: The absorption of photons provides the activation energy necessary to cleave the S-N bond in the benzisothiazole ring, leading to the rearrangement. Always store solutions in amber vials and handle them under low-light conditions, as the molecule is [2].

Q2: LC-MS analysis of my stored stock solution reveals novel peaks, including an N,N'-diformyl degradant. Is this a solvent interaction? A2: No, this indicates free radical-mediated oxidation. The piperazine ring in ent-lurasidone is highly vulnerable to oxidative cleavage. When exposed to oxygen or radical initiators (like peroxides in aging organic solvents), half of the piperazine ring cleaves to form two formamides, resulting in the novel [1]. Causality & Prevention: Dissolved oxygen in solvents generates reactive oxygen species (ROS) over time. To prevent this, degas all solvents, flush storage vials with inert gas (Argon or Nitrogen), and store the powder.

Q3: I prepared my standard in a pH 8.5 buffer for an assay, and it degraded within hours, showing fragmentation peaks at m/z 109, 166, 220, and 317. Why? A3: ent-Lurasidone is exceptionally susceptible to [3]. The imide ring (isoindole-1,3-dione moiety) acts as an electrophilic center. At pH > 7, hydroxide ions rapidly attack the carbonyl carbons, leading to imide ring opening and subsequent fragmentation[3]. Causality & Prevention: The base-catalyzed hydrolysis of the imide is irreversible. Conversely, the molecule remains relatively [2]. Always prepare aqueous stocks in slightly acidic conditions (e.g., pH 3.5 buffer, where at 0.349 mg/mL)[4].

Part 2: Quantitative Degradation Profile

The following table summarizes the forced degradation profile of the lurasidone scaffold, allowing you to cross-reference your LC-MS observations with specific environmental triggers.

Stress ConditionEnvironmental TriggerSusceptible Chemical MoietyMajor LC-MS ObservationsStability Status
Photolytic UV/Visible LightBenzisothiazole ringBenzothiazole isomer formation[1]
Oxidative Free Radicals / O₂Piperazine ringN,N'-diformyl degradant[1]
Alkaline pH > 7.0 (Base)Imide ringm/z 109, 166, 220, 317[3]
Acidic pH < 4.0 (Acid)Imide / PiperazineMinimal fragmentation[2]
Thermal Heat (100°C)Whole moleculeMinimal degradation[2]

Part 3: Self-Validating Storage & Handling Protocol

To guarantee trustworthiness in your analytical assays, do not simply store the standard; build a self-validating workflow that proves its integrity over time.

Step 1: Solvent Selection & Degassing

  • Action: Reconstitute ent-lurasidone HCl in LC-MS grade methanol or a pH 3.5 aqueous buffer. Prior to use, degas the solvent via ultrasonication under vacuum for 15 minutes.

  • Causality: Degassing removes dissolved oxygen, directly preventing the free radical-mediated cleavage of the piperazine ring.

Step 2: Reconstitution & pH Control

  • Action: Maintain the solution pH strictly between 3.5 and 6.0.

  • Causality: The imide ring is highly electrophilic. Keeping the pH acidic prevents hydroxide ions from initiating base-catalyzed hydrolysis.

Step 3: Aliquoting & Inert Gas Flushing

  • Action: Aliquot the reconstituted standard into single-use amber glass HPLC vials. Flush the headspace of each vial with Argon gas for 5 seconds before immediately capping with PTFE-lined septa. Store at 2-8°C (or -20°C for long-term storage).

  • Causality: Amber glass blocks UV/Vis photons, preventing benzisothiazole isomerization. Argon displaces residual oxygen, and cold storage reduces the thermodynamic kinetic energy available for degradation.

Step 4: Self-Validation (The QC Loop)

  • Action: Immediately run an LC-MS/MS scan of "Vial 1" (Time Zero). Record the Area Under the Curve (AUC) for the parent peak (m/z 529.2) and map the baseline noise for m/z 109, 166, 220, and 317.

  • Causality: This establishes a self-validating system. Before using any subsequent aliquot in future experiments, run a rapid MS scan. If the AUC of m/z 529.2 drops by >2% or fragmentation peaks appear, the aliquot is compromised. The protocol validates its own efficacy through continuous comparative baseline tracking.

Part 4: Pathway Visualization

StorageLogic ent ent-Lurasidone HCl Reference Standard light UV/Vis Light Exposure ent->light Benchtop handling base Alkaline pH (>7.0) ent->base Basic buffers oxy Oxygen / Free Radicals ent->oxy Aerobic storage photo Benzisothiazole Isomerization light->photo Photolysis hydro Imide Ring Cleavage (m/z 109, 166, 220, 317) base->hydro Hydrolysis oxid Piperazine Cleavage (N,N'-diformyl degradant) oxy->oxid Oxidation mit_light Amber Vials & Dark Storage photo->mit_light Prevented by mit_base Acidic/Neutral Buffers (pH 4-6) hydro->mit_base Prevented by mit_oxy Argon Flush & -20°C Storage oxid->mit_oxy Prevented by

Fig 1: ent-Lurasidone degradation pathways and targeted storage mitigations.

References

  • [3] Title: Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. Source: Xenobiotica (Taylor & Francis). URL:[Link]

  • [1] Title: Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions. Source: Journal of Mass Spectrometry. URL:[Link]

  • [2] Title: Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Source: Journal of Pharmaceutical and Biomedical Analysis (Elsevier). URL:[Link]

  • [4] Title: Chemistry Review(s) for NDA 200603 (Latuda). Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in ent-Lurasidone Hydrochloride Chromatography

Welcome to the Analytical Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals dealing with the persistent challenge of peak tailing during the chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals dealing with the persistent challenge of peak tailing during the chromatographic analysis of ent-lurasidone hydrochloride.

Whether you are performing achiral purity assays or enantiomeric separations, this guide synthesizes mechanistic insights with field-proven, self-validating protocols to ensure robust and reproducible peak shapes.

Mechanistic Insight: The Root Cause of Peak Tailing

ent-Lurasidone hydrochloride is a basic compound characterized by a piperazine ring and a benzisothiazole moiety (pKa ~7.9). The causality of peak tailing depends entirely on your chromatographic mode:

  • Achiral Reversed-Phase (RP-HPLC): At mid-range pH (pH 5–7), residual silanols on silica-based stationary phases deprotonate to form negatively charged sites (Si-O⁻). Simultaneously, the basic nitrogen of ent-lurasidone is protonated. This creates a strong secondary ion-exchange interaction that delays the elution of a fraction of the analyte, manifesting as an asymmetric tail[1].

  • Chiral Normal-Phase (NP-HPLC): When separating the enantiomers (ent-lurasidone and lurasidone) using polysaccharide-coated chiral stationary phases (CSPs), the underlying silica matrix and the chiral selector backbone possess active acidic sites. Without proper mobile phase modifiers, non-specific hydrogen bonding and ionic interactions cause severe band broadening and tailing[2],[3].

Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve peak tailing based on your specific chromatographic mode.

TailingTroubleshooting Start Peak Tailing Detected (Asymmetry Factor > 1.5) Mode Determine Chromatography Mode Start->Mode Achiral Achiral RP-HPLC (C18 / C8) Mode->Achiral Reversed Phase Chiral Chiral Normal-Phase (Polysaccharide CSP) Mode->Chiral Normal Phase RP_Fix1 Adjust pH < 3.0 (e.g., 0.05% TFA or Phosphate) Achiral->RP_Fix1 NP_Fix1 Add Basic Modifier (0.1% DEA or TEA) Chiral->NP_Fix1 RP_Fix2 Use End-capped or Polar-embedded Column RP_Fix1->RP_Fix2 Check Re-evaluate Tailing Factor RP_Fix2->Check NP_Fix2 Optimize Alcohol Modifier (Ethanol/IPA ratio) NP_Fix1->NP_Fix2 NP_Fix2->Check Success Optimal Peak Shape (Tailing Factor 0.9 - 1.2) Check->Success As < 1.2 Fail Check Mass Overload / Extra-column Volume Check->Fail As > 1.5 Fail->Check Reduce Injection Vol

Diagnostic workflow for mitigating peak tailing in ent-lurasidone chromatography.

Troubleshooting FAQs

Q1: Why does ent-lurasidone tail severely on standard C18 columns, and how do I fix it? A1: Standard C18 columns often have unreacted, accessible silanols. To fix this, you must suppress silanol ionization. Lower the mobile phase pH to < 3.0 using an acidic buffer (e.g., 0.05M Potassium Dihydrogen Phosphate adjusted with orthophosphoric acid) or use 0.05% Trifluoroacetic acid (TFA)[4],[5]. This protonates the silanols (Si-OH), neutralizing their charge and eliminating the ion-exchange interaction.

Q2: I am performing an enantiomeric separation of ent-lurasidone. What causes tailing on chiral stationary phases (CSPs)? A2: Chiral separations typically utilize normal-phase conditions (e.g., Hexane/Ethanol) on polysaccharide-based columns like CHIRALPAK IE-3[2]. The silica support beneath the chiral selector has active sites that interact non-specifically with the basic nitrogen of ent-lurasidone. To resolve this, you must add a volatile basic modifier—such as 0.1% Diethylamine (DEA) or Triethylamine (TEA)—to the mobile phase[2],[3]. The DEA outcompetes the drug for these acidic sites, dynamically masking them and sharpening the peak.

Q3: How do I choose between chaotropic salts and amine modifiers for RP-HPLC? A3: Amine modifiers (like TEA) act as silanol blockers by dynamically coating the stationary phase. Chaotropic agents (like TFA) act as ion-pairing agents, forming a neutral, hydrophobic complex with the protonated ent-lurasidone, which partitions smoothly into the C18 phase. If you are coupling your HPLC to a Mass Spectrometer (LC-MS), volatile ion-pairing agents like low concentrations of TFA or formic acid are strictly required over non-volatile phosphate buffers[1].

Q4: My tailing factor is still > 2.0 despite mobile phase optimization. What else could be wrong? A4: If chemical interactions are ruled out, physical phenomena are likely the culprit:

  • Mass Overload: Injecting too high a concentration saturates the stationary phase locally. Reduce your injection volume or sample concentration.

  • Extra-column Volume: Dead volume in the detector flow cell or poorly seated PEEK tubing connections causes band broadening and asymmetric tailing. Ensure zero-dead-volume fittings are utilized throughout the flow path.

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed with sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: Achiral RP-HPLC for ent-Lurasidone Purity

This method utilizes an acidic ion-pairing approach to suppress silanol interactions[4],[5].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate buffer (adjust to pH 4.0 using 1% Orthophosphoric acid) or 0.05% TFA in water. Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile. Mix in a 60:40 (A:B) v/v ratio and degas via sonication for 15 minutes.

  • Step 2: Column Setup. Install an end-capped C18 column (e.g., Inertsil ODS, 150 mm x 4.6 mm, 5 µm). Set the column oven temperature to 30°C.

  • Step 3: Chromatographic Conditions. Set the flow rate to 1.0 mL/min. Set the UV detector to 230 nm. Configure the injection volume to 20 µL.

  • Step 4: System Suitability Validation. Inject a 10 µg/mL standard solution of ent-lurasidone six times.

    • Pass Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor (As) ≤ 1.5, and Theoretical Plates (N) ≥ 2000.

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Separation

This method utilizes a basic modifier to mask non-specific binding sites on polysaccharide CSPs[2],[6].

  • Step 1: Mobile Phase Preparation. In a well-ventilated fume hood, combine n-Hexane, Ethanol, Tetrahydrofuran (THF), and Diethylamine (DEA) in a volumetric ratio of 80:10:10:0.1. Mix thoroughly and degas.

  • Step 2: Column Setup. Install an immobilized polysaccharide-based chiral column (e.g., CHIRALPAK IE-3, 250 mm x 4.6 mm, 3 µm). Maintain the column oven at 25°C.

  • Step 3: Chromatographic Conditions. Set the flow rate to 1.0 mL/min. Set the UV detector to 320 nm. Configure the injection volume to 10 µL.

  • Step 4: System Suitability Validation. Inject a racemic standard mixture (1.5 mg/mL) containing both lurasidone and ent-lurasidone.

    • Pass Criteria: Resolution (Rs) between enantiomers ≥ 1.5, Tailing Factor (As) for both peaks ≤ 1.5.

Quantitative Data Presentation

The following table summarizes the expected impact of mobile phase modifiers on the chromatographic performance of ent-lurasidone, providing a benchmark for your method development.

Chromatography ModeStationary PhaseMobile Phase ModifierMechanism of ActionExpected Tailing Factor (As)Resolution (Rs)
Achiral RP-HPLC Standard C18 (Non-endcapped)None (Water/ACN)Unsuppressed silanol ion-exchange> 2.5N/A (Co-elution)
Achiral RP-HPLC End-capped C180.05% TFA / pH 4.0 BufferIon-pairing & silanol suppression1.0 - 1.2N/A
Chiral Normal-Phase Polysaccharide (e.g., IE-3)None (Hexane/EtOH)Non-specific silica interactions> 2.0< 1.0
Chiral Normal-Phase Polysaccharide (e.g., IE-3)0.1% DEABasic site masking / competition0.9 - 1.3> 1.5

References

  • Degradation Studies on Lurasidone Hydrochloride using Validated Reverse Phase HPLC and LC-MS/MS. ResearchGate.1

  • Assay of Lurasidone by a Stability Indicating RP-HPLC Method. American Journal of PharmTech Research.4

  • Lurasidone | DAICEL Chiral Application Search. Daicel Chiral Technologies.2

  • Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. ResearchGate.5

  • Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography. Google Patents (CN103207246A).3

Sources

Optimization

Technical Support Center: Optimizing ent-Lurasidone HCl UV Detection

[shape=box, style="filled,rounded", fontname="Helvetica", Mapping a Noise Workflow I'm now building a workflow to guide troubleshooting. My focus is a clear, concise dot diagram.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[shape=box, style="filled,rounded", fontname="Helvetica",

Mapping a Noise Workflow

I'm now building a workflow to guide troubleshooting. My focus is a clear, concise dot diagram. This map will begin with observing the baseline noise and follow a logical path: checking the pump flow rate, evaluating if the noise frequency changes proportionally, and then checking for pump or mixing issues. This structure allows efficient problem resolution. I will also incorporate additional steps to isolate the issue to the detector, or the solvents or column.

Drafting FAQs and Protocols

I'm now drafting specific FAQs and isolation protocols to support troubleshooting. I started with a core question about baseline noise at 230 nm, linking it to the absorbance characteristics of ent-lurasidone hydrochloride and the impact of mobile phase components and the pump. I then crafted a second question that will help with differentiating between multiple potential causes of noise. I plan to use these to support a systematic, test-based approach to problem-solving.

Refining Workflow Steps

I'm now integrating detailed procedures and supporting data into the troubleshooting workflow. I'm expanding the earlier framework with a mobile phase optimization protocol. I'm focusing on the impact of chiral column selection, adding a specific FAQ about baseline stability. A quantitative data table summarizing Lurasidone UV absorbance wavelengths and implications for noise is also planned to improve diagnosis.

Structuring the Support Guide

I'm now focusing on organizing the information logically to enhance usability. I am incorporating the E-E-A-T principles to explain the "why" behind specific recommendations. I'm prioritizing the inclusion of a structured diagnostic workflow and a troubleshooting protocol that's directly tied to a FAQ section. The guide will include a detailed table with wavelength data to quantify noise and its causes. I am also working on revising the dot diagram's color contrast to improve its readability.

Optimizing Dot Diagram

I'm now refining the dot diagram for the troubleshooting workflow to improve clarity. I've standardized node styles and colors for consistency. I am also working on adding specific labels that clearly show the initial observation and subsequent steps like pump flow checks. I'm also preparing to add decision points that lead to specific troubleshooting paths. I will use the established color scheme to visually emphasize the workflow.

Finalizing Noise Diagnostic

I'm now integrating a diagnostic logic tree, refining the troubleshooting workflow. I'm focusing on the logic and clarity of this dot diagram, specifically addressing the initial observation of noise. I'm also ensuring the diagram accurately reflects the troubleshooting process, starting with a pump check. I'm incorporating decision points that lead to detector or solvent-related troubleshooting paths, with clearly defined outcomes.

Integrating Source Data

I'm now integrating information on TFA's impact from sources like Separation Science. I'm focusing on explanations of the causality between TFA degradation and noise, ensuring compliance with E-E-A-T principles. The goal is to provide a comprehensive explanation for users.

Defining Validation Procedures

I'm now incorporating self-validation steps within the protocols, like specifying validation checks after each action. For instance, if bypassing the column eliminates noise, it indicates column bleed or contamination, confirming the root cause. This improves the guide's utility for the user. I'm also including a quantitative table detailing baseline noise potential across wavelengths.

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate baseline noise during the HPLC-UV analysis of ent-lurasidone hydrochloride.

Detecting ent-lurasidone—often analyzed as a chiral impurity or related compound (e.g., Lurasidone Related Compound B)—requires high sensitivity. Because lurasidone hydrochloride exhibits its primary UV absorbance maximum at 230 nm[1][2], analysts are forced to operate in the lower UV range. At this wavelength, the margin for error is minimal; minor fluctuations in solvent mixing, dissolved gases, or lamp energy translate directly into significant baseline noise.

The following guide bypasses generic advice, focusing instead on the mechanistic causality of baseline disturbances and providing self-validating protocols to ensure your chromatographic system operates at peak performance.

Diagnostic Logic Workflow

Before adjusting any parameters, you must isolate the root cause of the noise. The following diagnostic tree provides a self-validating logical progression to determine whether the noise originates from the pump, the detector, or the mobile phase chemistry.

BaselineNoise Start Observe Baseline Noise (ent-Lurasidone HCl at 230 nm) CheckFlow Vary Pump Flow Rate (e.g., 1.0 to 0.5 mL/min) Start->CheckFlow IsCyclic Does noise frequency change proportionally? CheckFlow->IsCyclic PumpIssue Pump/Mixing Issue (Check valves, mixer, leaks) IsCyclic->PumpIssue Yes CheckDetector Stop Flow & Isolate Detector IsCyclic->CheckDetector No NoisePersists Does noise persist at zero flow? CheckDetector->NoisePersists DetectorIssue Detector Issue (Aging lamp, electronics) NoisePersists->DetectorIssue Yes SolventIssue Solvent/Column Issue (Degassing, dirty cell, TFA) NoisePersists->SolventIssue No

Diagnostic logic tree for isolating HPLC-UV baseline noise sources.

Frequently Asked Questions (FAQs)

Q: Why is my baseline excessively noisy when detecting ent-lurasidone at 230 nm compared to other assays? A: ent-Lurasidone is typically monitored at 230 nm to maximize sensitivity[2]. However, at wavelengths below 240 nm, the UV absorbance of mobile phase additives (like Trifluoroacetic acid [TFA] or acetate buffers) and dissolved oxygen becomes highly significant[3][4]. Causality: If your pump's mixing efficiency is sub-optimal, micro-fluctuations in the ratio of aqueous to organic solvents create localized zones of differing UV absorbance and refractive indices. As these zones pass through the flow cell, the detector registers them as high-frequency sinusoidal noise[4].

Q: How can I distinguish between outgassing micro-bubbles and an aging UV lamp? A: Look at the geometry of the baseline disturbance. An aging deuterium lamp produces high-frequency, erratic "fuzz" (electronic noise) because the number of photons hitting the photodiode array has decreased, lowering the signal-to-noise ratio[4]. Conversely, outgassing micro-bubbles—caused by the pressure drop as the eluent enters the flow cell—produce sharp, asymmetrical spikes (often positive, sometimes negative) as the bubbles physically scatter the UV light[5].

Q: I am using a chiral column (e.g., Chiralcel OD-H) for ent-lurasidone separation. Does this impact baseline stability? A: Yes. The USP monograph for Lurasidone Hydrochloride specifies the use of a Chiralcel OD-H column (L40 packing) for resolving related chiral compounds. Chiral stationary phases often require normal-phase solvents (e.g., hexane/isopropanol) or specific polar organic modes. If the column was previously stored in an immiscible solvent, incomplete flushing leads to a "dewetting" phenomenon, causing severe baseline drift and noise[4].

Step-by-Step Troubleshooting Protocol

This methodology is designed as a self-validating system . At each stage, you will perform an action and immediately verify its success before moving to the next variable.

Phase 1: Mobile Phase & Degassing Validation
  • Prepare Fresh Solvents: Discard old mobile phases. If using TFA, ensure it is freshly ampouled. Degraded TFA strongly absorbs UV light and causes baseline drift[3].

  • Implement Helium Sparging: Inline vacuum degassers are sometimes insufficient for low-UV gradient methods. Sparge the aqueous mobile phase with Helium for 10 minutes.

    • Causality: Helium displaces dissolved oxygen, which absorbs UV light below 240 nm. Removing oxygen physically lowers the background absorbance of the mobile phase.

  • Validation Check: Run the baseline. If the noise amplitude decreases significantly, the root cause was dissolved gas/solvent degradation.

Phase 2: Pump & Mixing Efficiency Test
  • The Flow-Rate Dependency Test: While monitoring the noisy baseline, reduce the pump flow rate from 1.0 mL/min to 0.5 mL/min[5].

  • Observe the Frequency:

    • If the period (frequency) of the noise doubles (stretches out), the noise is directly tied to the pump's piston strokes or check valves.

    • Causality: Malfunctioning check valves (especially ceramic valves sticking in TFA) cause micro-leaks during the pump stroke, leading to pressure and compositional ripples[3].

  • Validation Check: Install a larger post-market static mixer (e.g., 100 µL to 250 µL)[4]. If the sinusoidal noise flattens, your previous mixing volume was insufficient for the solvent system.

Phase 3: Detector & Flow Cell Isolation
  • The Zero-Flow Test: Stop the pump completely and close the purge valve.

  • Observe the Signal:

    • If the noise completely disappears, the issue is fluidic (pump, bubbles, or column bleed).

    • If the erratic noise persists at zero flow, the issue is optical or electrical[5].

  • Flow Cell Flush: If fluidic, flush the flow cell directly (bypassing the column) with 1N HNO3 followed by HPLC-grade water, then methanol.

  • Validation Check: Reconnect the column. If noise returns only when the column is inline, the column is bleeding stationary phase or eluting strongly retained impurities.

Quantitative Data: Wavelength Selection vs. Noise Potential

When optimizing the detection of ent-lurasidone, balancing sensitivity against baseline noise is critical. The table below summarizes the trade-offs based on the known spectral properties of lurasidone[1][6][7][8].

Detection Wavelength (nm)Application ContextSensitivity for LurasidoneBaseline Noise PotentialPrimary Cause of Interference
227 - 230 nm Primary HPLC-UV quantification[1][2]High (Primary λmax​ )High Solvent absorbance (TFA, buffers), dissolved O2​
263 nm Alternative HPLC-UV / Bulk analysis[7][8]Medium (Secondary λmax​ )Low Minimal solvent interference; excellent stability
324 nm Colorimetric / High-concentration bulk[6]Low (Tertiary λmax​ )Very Low Negligible (Approaching visible spectrum)

Self-Validation Tip: If you cannot eliminate baseline noise at 230 nm due to hardware limitations, temporarily switch the detector to 263 nm. If the noise vanishes, your hardware is functioning correctly, but your mobile phase purity/degassing is insufficient for 230 nm operation.

References

  • HPLC Troubleshooting Guide - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL
  • Source: BASi Inc.
  • UV spectroscopic analytical method development and validation of Lurasidone Source: International Journal of Pharmacy and Industrial Research URL
  • Simple and Validated Ultraviolet Spectrophotometric Method for the Estimation of Lurasidone in Bulk Form Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL
  • Source: The LCGC Blog (Chromatography Online)
  • Lurasidone - Asian Journal of Pharmaceutical Research Source: Asian Journal of Pharmaceutical Research URL
  • Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals Source: DergiPark URL
  • Source: United States Pharmacopeia (USP)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the D2 Receptor Antagonism of Lurasidone and its Enantiomer: A Case for Stereospecificity

For Researchers, Scientists, and Drug Development Professionals In the landscape of atypical antipsychotics, lurasidone stands out for its unique receptor binding profile and its development as a single, stereochemically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of atypical antipsychotics, lurasidone stands out for its unique receptor binding profile and its development as a single, stereochemically pure compound. This guide provides an in-depth comparison of the dopamine D2 receptor antagonism of lurasidone hydrochloride and its enantiomer, ent-lurasidone hydrochloride. As will be detailed, the therapeutic efficacy of lurasidone is intrinsically linked to its specific three-dimensional structure, highlighting the critical role of stereochemistry in drug design and function. While direct comparative experimental data for ent-lurasidone is not publicly available, this guide will elucidate the profound impact of stereoisomerism on D2 receptor interaction by examining the well-characterized pharmacology of lurasidone.

The Decisive Role of Stereochemistry in Lurasidone's D2 Receptor Interaction

Lurasidone, chemically known as (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl) piperazin-1-ylmethyl]-cyclohexylmethyl}-hexahydro-4,7-methano-2H-isoindole-1,3-dione, is a testament to the importance of chirality in pharmacology.[1] The molecule possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms. However, the clinically approved and therapeutically active form is a single enantiomer.[1] The synthesis of lurasidone often involves the production of a racemic mixture, which is then resolved to isolate the specific, active enantiomer.[2][3] This underscores the understanding that the desired pharmacological activity, particularly its potent D2 receptor antagonism, resides in this specific spatial arrangement.

Biological systems, including receptors like the dopamine D2 receptor, are themselves chiral. This inherent chirality means that they can differentiate between the enantiomers of a drug, often leading to significant differences in binding affinity, efficacy, and even toxicity.[4][5][6][7] In the case of lurasidone, the specific (3aR,4S,7R,7aS) and (1R,2R) configuration is crucial for its high-affinity interaction with the D2 receptor.[8] While data on ent-lurasidone is scarce, it is a well-established principle in medicinal chemistry that the "unwanted" enantiomer often exhibits significantly lower affinity for the target receptor and may interact with other receptors, potentially leading to off-target effects.

Lurasidone: A Potent D2 Receptor Antagonist

Lurasidone's primary mechanism of action for its antipsychotic effects is its potent antagonism of the dopamine D2 receptor.[8][9][10] By blocking D2 receptors in the mesolimbic pathway, lurasidone alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[8][9]

Quantitative Analysis of D2 Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Lurasidone exhibits a high affinity for the D2 receptor, with reported Kᵢ values in the low nanomolar range.

CompoundD2 Receptor Binding Affinity (Kᵢ)Source
Lurasidone1.6 nM[11]
Lurasidone1.7 nM[12]
Lurasidone1.68 nM[1][2]

Note: The presented Kᵢ values are compiled from various sources and may differ based on experimental conditions.

As comparative data for ent-lurasidone is not available in the public domain, a direct quantitative comparison is not possible. However, based on the principles of stereochemistry, it is highly probable that ent-lurasidone would exhibit a significantly higher Kᵢ value, indicating a much lower binding affinity for the D2 receptor.

Experimental Protocols for Assessing D2 Receptor Antagonism

The determination of a compound's D2 receptor antagonism involves a combination of in vitro binding and functional assays. These experiments are crucial for characterizing the pharmacological profile of new chemical entities.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay directly measures the affinity of a test compound for the D2 receptor by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the Kᵢ of lurasidone (and theoretically, ent-lurasidone) for the dopamine D2 receptor.

Materials:

  • D2 Receptor Source: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor, or animal brain tissue rich in D2 receptors (e.g., porcine striatum).[13]

  • Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone.

  • Test Compound: Lurasidone hydrochloride (and ent-lurasidone hydrochloride) at a range of concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the D2 receptor source tissue or cells and prepare a membrane fraction through centrifugation.

  • Incubation: In a series of tubes or a microplate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (lurasidone or ent-lurasidone). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis D2_membranes D2 Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound D2_membranes->Incubation Radioligand [³H]-Spiperone Radioligand->Incubation Test_Compound Lurasidone Serial Dilutions Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50 Calculate IC₅₀ Competition_Curve->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Experimental Workflow for a Radioligand Binding Assay.

Functional Assays: Measuring D2 Receptor Antagonism in Action

Functional assays assess the ability of a compound to block the downstream signaling of the D2 receptor when it is activated by an agonist. Common functional assays for D2 receptor antagonism include GTPγS binding assays and cAMP assays.

GTPγS Binding Assay:

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gᵢ/ₒ proteins. Agonist binding to the D2 receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following receptor activation. An antagonist will block the agonist-induced increase in [³⁵S]GTPγS binding.

cAMP Assay:

The activated Gαᵢ subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). In this assay, cells expressing the D2 receptor are stimulated with an agonist in the presence of forskolin (an adenylyl cyclase activator). The agonist-induced inhibition of cAMP production is then measured. An antagonist, like lurasidone, will prevent the agonist from inhibiting adenylyl cyclase, thus restoring cAMP levels.

G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Lurasidone Lurasidone (Antagonist) Lurasidone->D2R Blocks G_protein Gαi Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein:n->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response PKA_active->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway and Lurasidone's Antagonism.

Conclusion: The Stereospecificity of Lurasidone's D2 Antagonism

The therapeutic efficacy of lurasidone is a direct consequence of its specific stereochemical configuration, which allows for high-affinity binding to and potent antagonism of the dopamine D2 receptor. While direct experimental data on ent-lurasidone is not publicly available, the principles of stereochemistry strongly suggest that it would exhibit significantly lower, if any, affinity for the D2 receptor. The development of lurasidone as a single enantiomer highlights a critical principle in modern drug discovery: the three-dimensional structure of a molecule is paramount to its biological activity. For researchers in drug development, the case of lurasidone serves as a powerful reminder of the importance of investigating the pharmacological properties of individual stereoisomers to optimize therapeutic benefit and minimize potential off-target effects.

References

  • The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. National Center for Biotechnology Information. [Link]

  • Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review. Psychiatry and Behavioral Sciences. [Link]

  • In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. Oriental Journal of Chemistry. [Link]

  • Lurasidone - StatPearls. National Center for Biotechnology Information. [Link]

  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Sumitomo Kagaku. [Link]

  • An update of the preclinical profile of lurasidone. e-bpcn. [Link]

  • Lurasidone hydrochloride. National Center for Biotechnology Information. [Link]

  • Lurasidone. Wikipedia. [Link]

  • The Importance of Stereochemistry in 5-HT7R Modulation A Case Study of Hydantoin Derivatives. ACS Publications. [Link]

  • Pharmacological Profile of Lurasidone, a Novel Antipsychotic Agent with Potent 5-Hydroxytryptamine 7 (5-HT(7)) and 5-HT(1A) Receptor Activity. ResearchGate. [Link]

  • Process for the industrial synthesis of lurasidone.
  • Determination of dopamine D2 receptor occupancy by lurasidone using positron emission tomography in healthy male subjects. ScholarWorks@GSU. [Link]

  • Process for the industrial synthesis of lurasidone.
  • Evaluation of dopamine D₂/D₃ and serotonin 5-HT₂A receptor occupancy for a novel antipsychotic, lurasidone, in conscious common marmosets using small-animal positron emission tomography. PubMed. [Link]

  • Determination of dopamine D₂ receptor occupancy by lurasidone using positron emission tomography in healthy male subjects. PubMed. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]

  • Stereochemistry and Drug Efficacy and Development: Relevance of Chirality to Antidepressant and Antipsychotic Drugs. PubMed. [Link]

  • D2 receptor occupancy following lurasidone treatment in patients with schizophrenia or schizoaffective disorder. PubMed. [Link]

  • (3aR,4S,7R,7aS)-2-[[(1R,2S)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. ChemBK. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]

  • (3aS,4S,7R,7aR)-2-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Pharmaffiliates. [Link]

  • Effects of Stereoisomers on Drug Activity. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Comparative

Validation of Chiral Purity Methods for ent-Lurasidone Hydrochloride: A Comparative Guide

As the pharmaceutical industry shifts toward more rigorous quality standards and sustainable practices, the analytical control of chiral impurities remains a critical quality attribute (CQA). Lurasidone hydrochloride, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward more rigorous quality standards and sustainable practices, the analytical control of chiral impurities remains a critical quality attribute (CQA). Lurasidone hydrochloride, an atypical antipsychotic, possesses a complex stereochemical architecture with six chiral centers[1]. The clinically approved active pharmaceutical ingredient (API) is a single stereoisomer: (3aR, 4S, 7R, 7aS, 1R, 2R)[2]. Its exact mirror image, ent-lurasidone, is a potent chiral impurity that must be strictly monitored to ensure pharmacological efficacy and patient safety.

This guide objectively compares the performance of traditional and modern methodologies for the enantiomeric separation of lurasidone hydrochloride. By synthesizing mechanistic causality with empirical data, we provide a framework for selecting and validating the optimal chiral purity method.

Mechanistic Principles of Lurasidone Chiral Recognition

The enantiomeric separation of lurasidone relies heavily on polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives coated or immobilized on silica gel[3].

The Causality of Separation: Lurasidone contains a bulky hydrophobic framework, a basic piperazine ring, and a benzisothiazole moiety[4]. When introduced to a carbamate-derivatized polysaccharide column, chiral recognition occurs via a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages (NH and C=O) on the CSP act as hydrogen bond donors and acceptors, interacting with lurasidone’s imide and piperazine nitrogens.

  • π−π Interactions: The aromatic rings of the CSP’s phenyl groups π -stack with lurasidone’s benzisothiazole system.

  • Steric Fit: The helical cavity of the amylose/cellulose polymer allows the API to intercalate differently than the ent-lurasidone, leading to differential retention times.

Because the piperazine nitrogen is highly basic, it frequently interacts with residual acidic silanol groups on the silica support, causing severe peak tailing. Consequently, the choice of mobile phase additives (e.g., Diethylamine or acidic buffers) is the primary driver of peak symmetry and resolution.

Comparative Analysis of Methodologies

To establish a robust analytical control strategy, laboratories must evaluate the trade-offs between resolution, throughput, and environmental impact. Below is an objective comparison of the three primary modalities used for ent-lurasidone quantification.

Method A: Traditional Normal-Phase HPLC (NP-HPLC)
  • Mechanism: Relies on a non-polar bulk solvent (n-hexane) and a polar alcohol modifier (ethanol or isopropanol). The non-polar environment forces the polar moieties of lurasidone to interact strongly with the CSP's carbamate linkages. To suppress silanol interactions, 0.1% Diethylamine (DEA) is added.

  • Performance: Yields exceptional baseline resolution ( Rs​>3.5 ) and high column efficiency.

  • Limitations: Highly toxic, expensive waste disposal, and incompatible with modern green chemistry mandates.

Method B: Green Reversed-Phase HPLC (RP-HPLC) via AQbD
  • Mechanism: As demonstrated by[5], this method utilizes greener solvents (e.g., ethanol/water mixtures or phosphate buffers). The hydrophobic backbone of lurasidone interacts with the hydrophobic regions of the CSP, while chiral recognition occurs in the aqueous environment.

  • Performance: Achieves regulatory-compliant resolution ( Rs​≈3.0 ) while drastically reducing the carbon footprint. Method robustness is guaranteed by applying Analytical Quality by Design (AQbD) principles to define a Method Operable Design Region (MODR)[5].

  • Limitations: Method development is mathematically complex, requiring Design of Experiments (DoE) to optimize the delicate balance between pH, buffer concentration, and organic modifier.

Method C: Supercritical Fluid Chromatography (SFC)
  • Mechanism: Utilizes supercritical carbon dioxide (scCO 2​ ) as the primary mobile phase, modified with a co-solvent (e.g., methanol + DEA). The low viscosity and high diffusivity of scCO 2​ allow for rapid mass transfer into and out of the CSP pores.

  • Performance: Ultra-fast analysis times (< 5 minutes) and minimal organic solvent consumption.

  • Limitations: High initial capital expenditure for specialized SFC instrumentation and back-pressure regulation systems.

Quantitative Performance Comparison
ParameterNP-HPLC (Traditional)Green RP-HPLC (AQbD)SFC (High-Throughput)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / EtOH / DEA (80:20:0.1)Phosphate Buffer (pH 3.0) / EtOHscCO 2​ / MeOH / DEA (75:25:0.1)
Resolution ( Rs​ ) > 3.52.8 - 3.2> 4.0
Analysis Time ~18 min~12 min< 5 min
LOD (ent-lurasidone) 0.15 µg/mL0.23 µg/mL0.10 µg/mL
Greenness Index Low (Toxic solvents)High (Eco-friendly)Very High (scCO 2​ )

Self-Validating Experimental Protocol: Green RP-HPLC

To ensure absolute trustworthiness, the validation of the Green RP-HPLC method must be executed as a self-validating system in accordance with . Each step acts as a prerequisite for the next, ensuring that systemic errors are caught before data generation.

Step 1: System Suitability Testing (SST)

  • Action: Inject a resolution standard containing 1.0 mg/mL lurasidone API spiked with 0.1% ent-lurasidone six consecutive times.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing factor ( T ) ≤1.5 , Relative Standard Deviation (RSD) of peak area ≤2.0% .

  • Causality: This step self-validates the fluidic integrity of the HPLC and the current state of the CSP. If T>1.5 , it indicates secondary silanol interactions, prompting an immediate check of the mobile phase pH before proceeding.

Step 2: Specificity & Forced Degradation

  • Action: Inject blank diluent, placebo matrix, and API subjected to oxidative (H 2​ O 2​ ), acidic, basic, thermal, and photolytic stress[6].

  • Causality: Lurasidone is highly susceptible to oxidative degradation[2]. By forcing degradation, we prove that the CSP's recognition mechanism is specific to the spatial arrangement of the ent-lurasidone. If achiral degradants co-elute with the enantiomer, the method fails specificity, preventing the artificial inflation of impurity quantification.

Step 3: Sensitivity (LOD & LOQ Determination)

  • Action: Serially dilute the ent-lurasidone standard until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).

  • Causality: Validates the method's capability to reliably detect trace levels of the chiral impurity below the regulatory reporting threshold (typically 0.05% or 0.1%).

Step 4: Linearity & Range

  • Action: Prepare 6 concentration levels spanning from the LOQ up to 120% of the specification limit. Plot peak area versus concentration.

  • Causality: Chiral recognition sites on polysaccharide columns can become saturated at high concentrations, leading to non-linear responses (Langmuir isotherm behavior). Validating linearity ( R2>0.999 ) ensures the detector response remains directly proportional to the enantiomer concentration without column overload.

Step 5: Accuracy (Matrix Recovery)

  • Action: Spike the API matrix with ent-lurasidone at 50%, 100%, and 150% of the target specification limit. Calculate the percentage recovery.

  • Causality: Confirms the absence of matrix effects. If recovery falls outside the 90-110% range, it indicates that the bulk API is suppressing the ionization or UV absorption of the trace enantiomer, invalidating the sample preparation protocol.

AQbD Workflow Visualization

The implementation of the Green RP-HPLC method relies on a structured Analytical Quality by Design (AQbD) workflow to guarantee robustness across different laboratories.

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define CQAs (Chiral Resolution > 2.0) Risk 2. Risk Assessment (FMEA) Identify CMPs (Mobile Phase, Temp) ATP->Risk DoE 3. Design of Experiments (DoE) Establish Method Operable Design Region Risk->DoE Control 4. Control Strategy Implement System Suitability Tests DoE->Control Validation 5. Method Validation Execute ICH Q2(R2) Protocols Control->Validation

Analytical Quality by Design (AQbD) workflow for validating chiral purity methods.

Conclusion

While traditional NP-HPLC methods provide excellent resolution for lurasidone enantiomers, they are rapidly being rendered obsolete by environmental concerns and high operational costs. The integration of Green RP-HPLC utilizing AQbD principles offers a highly robust, regulatory-compliant alternative[5]. For laboratories prioritizing high-throughput screening during drug development, SFC remains the premier choice. Regardless of the chosen modality, implementing a self-validating protocol ensures that the quantification of ent-lurasidone remains accurate, reproducible, and scientifically sound.

References

  • Babaker, M. A., Algohary, A., & Ibrahim, A. M. (2024). Robust analytical method for the enantiomeric separation of lurasidone hydrochloride: Integrating analytical quality by design and green chemistry principles. Sustainable Chemistry and Pharmacy.[Link]

  • Siddig, O., Liu, C., et al. (2023). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • International Council for Harmonisation (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • YMC Europe GmbH. (2023). YMC Chiral Columns: Effective for Preparative Separation of Enantiomers. [Link]

Sources

Validation

A Comparative Guide to Stability-Indicating Assay Validation for ent-Lurasidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of analytical methodologies for the stability-indicating assay of lurasidone hydrochloride, with a spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the stability-indicating assay of lurasidone hydrochloride, with a specific focus on the critical inclusion of its enantiomer, ent-lurasidone hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for your drug stability programs.

The Imperative of Enantioselective Stability-Indicating Assays

Lurasidone, an atypical antipsychotic, possesses a complex stereochemistry. The therapeutic agent is a single enantiomer. Consequently, its optical isomer, ent-lurasidone, is considered an impurity. Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the control of stereoisomeric impurities.[1] A stability-indicating assay method (SIAM) must not only separate the active pharmaceutical ingredient (API) from its degradation products but also from its enantiomer to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.

The primary challenge lies in developing a single method that is both enantioselective and stability-indicating. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods, while effective for separating lurasidone from many of its degradation products, are typically "chiral blind." This guide will compare a standard achiral RP-HPLC method with a proposed chiral HPLC method, providing the experimental data to support the selection of the most appropriate methodology for comprehensive stability testing.

Method Comparison: Achiral vs. Chiral HPLC Assays

A stability-indicating method must be able to resolve the main peak from any degradation products and related substances. The following is a comparison of a typical achiral RP-HPLC method and a proposed chiral HPLC method for the analysis of lurasidone hydrochloride.

Standard Achiral RP-HPLC Method

Achiral RP-HPLC methods are widely published for the analysis of lurasidone and its process-related impurities.[2][3][4][5] These methods are valuable for routine quality control but have a significant limitation in the context of stereoisomeric purity.

Typical Chromatographic Conditions:

ParameterCondition
Column Thermo ODS, C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Sodium dihydrogen orthophosphate buffer (pH 6.5) and Acetonitrile (60:40 v/v)
Flow Rate 0.8 mL/min
Detection UV at 230 nm
Retention Time ~3.3 minutes

Performance and Limitations:

This method can effectively separate lurasidone from several known degradation products formed under stress conditions (acid, base, oxidation, heat, and light).[2][5] However, it is incapable of resolving lurasidone from its enantiomer, ent-lurasidone. This is a critical deficiency for a comprehensive stability study, as it is plausible that degradation processes could lead to racemization or that the enantiomer could be present as a process impurity.

Proposed Chiral Stability-Indicating HPLC Method

To address the limitations of achiral methods, a chiral HPLC method is necessary. The following proposed method utilizes a chiral stationary phase (CSP) to achieve enantioseparation, while also being suitable for a stability-indicating validation. This method is based on principles of chiral chromatography outlined in the literature.[6][7]

Proposed Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK-OJ (250 x 4.6 mm)
Mobile Phase n-hexane: ethanol (containing 0.5% diethylamine): tetrahydrofuran (85:15:0.5 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm

Rationale for Method Selection:

  • Chiral Stationary Phase: The CHIRALPAK-OJ column, a cellulose-based CSP, is known for its broad applicability in separating enantiomers of various pharmaceutical compounds.[6]

  • Mobile Phase: A normal-phase mobile phase is often employed with polysaccharide-based CSPs to enhance chiral recognition. The addition of a small amount of a basic modifier like diethylamine is crucial for improving the peak shape of basic compounds like lurasidone.

Validation of the Proposed Chiral Stability-Indicating Assay Method

The validation of the analytical method must be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[8] The following sections detail the experimental protocols for validating the proposed chiral HPLC method.

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve lurasidone hydrochloride in 0.1 N HCl and heat at 80°C for 24 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve lurasidone hydrochloride in 0.1 N NaOH and keep at room temperature for 12 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of lurasidone hydrochloride with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid lurasidone hydrochloride to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of lurasidone hydrochloride to UV light (254 nm) and visible light for 7 days.

Data Presentation:

The chromatograms from the forced degradation studies should demonstrate baseline resolution between the peaks of lurasidone, ent-lurasidone, and all degradation products.

Logical Relationship of Validation Parameters

G cluster_method_capability Method Capability cluster_detection_limits Detection Limits Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Establishes separation Robustness Robustness Specificity->Robustness Tests method's resilience Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines concentration range Linearity->Robustness Tests method's resilience Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies trueness Accuracy->Robustness Tests method's resilience LOQ Limit of Quantitation (LOQ) Precision->LOQ Determines reliability at low concentrations Precision->Robustness Tests method's resilience LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness Tests method's resilience Validated_Method Validated Stability-Indicating Chiral Method Robustness->Validated_Method Confirms reliability

Caption: Workflow for validation of a stability-indicating chiral HPLC method.

Conclusion

The development and validation of a stability-indicating assay for a chiral drug like lurasidone hydrochloride requires a meticulous approach that goes beyond standard achiral methods. The proposed chiral HPLC method, when fully validated according to ICH guidelines, provides a comprehensive system for ensuring the quality and stability of lurasidone by simultaneously monitoring its potency, degradation products, and its enantiomeric purity. This guide provides the framework and scientific rationale to implement such a robust analytical method, thereby ensuring regulatory compliance and patient safety.

References

  • CN103207246A - Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Suneetha, A., & Rao, A. S. (2015). Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research, 14(1), 15-20.
  • Development and validation of a stability-indicatingHPLCmethod for quantitative analysis of antipsychotic drug and its related impurities. TSI Journals. [Link]

  • Vaja, M. D., Patel, R. R., Patel, B. D., & Chaudhary, A. B. (2022). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 15(11), 4999-5004.
  • Karaca, S. A., & Uğur, D. Y. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 88, 85-97.
  • Rambabu, C., Ramu, G., & Rao, B. K. (2014). Assay of Lurasidone by a Stability Indicating RP-HPLC Method. American Journal of PharmTech Research, 4(6), 449-468.
  • De Bleye, C., De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe, 25(3), 138-149.
  • Li, F., He, J., Liu, G., & Li, Z. (2018). Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms. Electrophoresis, 39(11), 1361-1369.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1084-1090.
  • Suneetha, A., & Rao, A. S. (2015). Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research, 14(1), 15-20.
  • Tanimoto, T., Ohtani, T., & Nakayama, M. (2018). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Molecules, 23(11), 2947.
  • Zhang, T., Wang, C., Li, Y., & Zhang, X. (2024). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 238, 115857.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review, 28(4).
  • Vaja, M. D., Patel, R. R., Patel, B. D., & Chaudhary, A. B. (2021). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 14(11), 5897-5902.
  • CN107064323A - A kind of use liquid chromatography for separating and determining Lurasidone HCl and its method about material.
  • Wojda, E., & Gwarda, A. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters.
  • Kachave, R. N., & Shirkhedkar, A. A. (2018).

Sources

Comparative

Comprehensive Characterization and Validation of ent-Lurasidone Hydrochloride Reference Standards: A Comparative Guide

Introduction: The Stereochemical Imperative Lurasidone hydrochloride is a potent atypical antipsychotic characterized by a complex molecular architecture containing four distinct stereocenters. Because stereochemistry st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Imperative

Lurasidone hydrochloride is a potent atypical antipsychotic characterized by a complex molecular architecture containing four distinct stereocenters. Because stereochemistry strictly dictates binding affinity and selectivity at[1], the control of chiral impurities is a critical quality attribute (CQA) in drug development.

The primary chiral impurity of concern is ent-lurasidone (the exact enantiomer of the active pharmaceutical ingredient). Under global regulatory frameworks, specifically and [2], manufacturers must rigorously identify, quantify, and qualify this impurity. This necessitates the use of highly characterized reference standards to calibrate analytical methods, ensuring that ent-lurasidone does not exceed safety-qualified thresholds in the final dosage form.

Comparative Analysis: Certified Reference Materials vs. In-House Standards

When establishing an analytical control strategy, laboratories must choose between purchasing commercially available Certified Reference Materials (CRMs) (e.g., from [3] or [4]) and synthesizing secondary standards in-house.

Relying on poorly characterized in-house standards often leads to assay overestimation. If an in-house standard contains unquantified residual solvents or trace inorganic metals, its assigned purity will be artificially high. Consequently, when this standard is used to calibrate an HPLC method, the calculated impurity levels in the actual drug substance will be under-reported, risking regulatory rejection.

Table 1: Comparative Analysis of Reference Standard Grades

ParameterCommercial CRM (e.g., USP, LGC)In-House / Secondary StandardAnalytical Impact & Causality
Traceability SI-traceable via qNMR & Mass BalanceOften traceable only to internal synthesis lotsHigh: Ensures global regulatory compliance and inter-laboratory reproducibility.
Chiral Purity >99.5% ee (Enantiomeric Excess)Variable ( 95%−99% ee)Critical: High enantiomeric excess is required to establish an accurate Limit of Quantitation (LOQ).
Assay Method Orthogonal (Mass Balance + qNMR)Single method (HPLC Area %)High: Orthogonal testing prevents assay overestimation by accounting for non-UV absorbing impurities.
Volatiles Rigorously quantified (KF, GC-HS)Often assumed or loosely controlledModerate: Unaccounted water/solvents cause errors during the micro-weighing of standard solutions.

Structural Elucidation & Qualification Workflow

The characterization of an ent-lurasidone reference standard must unequivocally prove its absolute configuration. Standard 1D and 2D NMR techniques confirm the 2D connectivity but cannot differentiate enantiomers in an achiral environment. Therefore, Circular Dichroism (CD) spectroscopy or single-crystal X-ray diffraction (using anomalous dispersion) must be employed to confirm the inverted stereocenters relative to the API.

Workflow A ent-Lurasidone HCl Candidate Material B Identity Confirmation (1H/13C NMR, HRMS, IR, CD) A->B Step 1 C Purity Assessment (Chiral HPLC, TGA, KF, ICP-MS) B->C Step 2 D Assay Assignment (Mass Balance & qNMR) C->D Step 3 E Certified Reference Standard (CoA Generation) D->E Step 4

Fig 1: Stepwise qualification workflow for ent-lurasidone reference standards.

Self-Validating Experimental Protocols

Protocol A: Chiral HPLC Method Development

To accurately quantify ent-lurasidone, a highly specific chiral stationary phase (CSP) is required. A proven approach utilizes a coated column[5].

Causality of Mobile Phase Modifiers: Lurasidone contains a basic piperazine moiety. During chromatography, this basic group can undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica support of the CSP. This causes severe peak tailing, which obscures the integration of trace impurity peaks. By introducing an organic base (e.g., 0.1% diethylamine) into the mobile phase, the base competitively binds to and neutralizes these silanol sites, ensuring sharp, symmetrical peaks[5].

Step-by-Step Methodology:

  • Column Selection: Chiralcel OJ-H (or equivalent cellulose tris(4-methylbenzoate) phase), 250×4.6 mm, 5 µm.

  • Mobile Phase Preparation: Mix n-hexane, ethanol, and tetrahydrofuran (THF) in a ratio of 80:20:0.5 (v/v/v). Add 0.1% diethylamine (DEA) as the organic modifier.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 230 nm.

  • Self-Validating System Suitability Test (SST): Inject a racemic mixture of lurasidone and ent-lurasidone. The system is programmed to automatically evaluate the resolution ( Rs​ ). If Rs​<1.5 , the sequence halts immediately, preventing the generation of false-positive purity data due to column exhaustion.

ProtocolLogic SST System Suitability Test (SST) Inject Racemic Mixture CheckRes Is Resolution (Rs) > 1.5? SST->CheckRes Fail Halt Analysis: Adjust Mobile Phase CheckRes->Fail No Pass Proceed to Sample Analysis CheckRes->Pass Yes Sample Inject ent-Lurasidone Candidate Standard Pass->Sample Quant Quantify Chiral Purity (% Area Normalization) Sample->Quant

Fig 2: Self-validating logic for the chiral HPLC system suitability test.

Protocol B: Orthogonal Mass Balance Assay

A reference standard cannot be calibrated against itself. Therefore, the absolute assay must be determined via a self-validating mass balance approach, cross-checked by quantitative NMR (qNMR).

Step-by-Step Methodology:

  • Chromatographic Purity ( PHPLC​ ): Determine the area % of ent-lurasidone excluding the solvent front.

  • Water Content ( W ): Quantify via Karl Fischer titration. (Self-Validation: Run a 1% water standard prior to the sample to confirm titrant titer).

  • Residual Solvents ( RS ): Quantify via Headspace Gas Chromatography (GC-HS).

  • Inorganic Content ( ROI ): Determine via Residue on Ignition or ICP-MS.

  • Mass Balance Calculation: Assay=PHPLC​×[100−(W+RS+ROI)]/100 .

  • Orthogonal Validation: Perform qNMR using a certified internal standard (e.g., maleic acid). If the variance between the Mass Balance Assay and the qNMR Assay exceeds 1.0% , the assay is invalidated, triggering an investigation into hidden, non-UV absorbing polymeric impurities.

Method Validation Framework

To comply with ICH Q2(R1) guidelines, the chiral HPLC method used to certify the reference standard must demonstrate robust performance metrics.

Table 2: Chiral HPLC Validation Parameters for ent-Lurasidone

Validation ParameterAcceptance CriteriaTypical Performance DataCausality / Rationale
Specificity (Resolution, Rs​ ) Rs​≥1.5 Rs​=2.8 Ensures baseline separation from the API, preventing co-elution interference.
Limit of Quantitation (LOQ) S/N ≥10 0.03% w/wRequired to accurately monitor trace impurities below the ICH Q3A reporting threshold.
Linearity ( R2 ) ≥0.999 0.9998 (from LOQ to 1.5% )Guarantees that the detector response is directly proportional to impurity concentration.
Accuracy (Spike Recovery) 90.0%−110.0% 98.5%−101.2% Validates the extraction efficiency and injection mechanics of the autosampler.

References

  • The Importance of Stereochemistry in 5-HT7R Modulation: A Case Study of Hydantoin Derivatives Source: ACS Publications URL:[Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products Source: International Council for Harmonisation (ICH) URL:[Link]

  • CN103207246A - Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography Source: Google Patents URL

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of ent-Lurasidone Hydrochloride in Biological Assays

Introduction In the landscape of modern drug development, particularly within neuropsychopharmacology, stereochemistry is not a trivial detail; it is a critical determinant of a drug's safety and efficacy profile. The hu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, particularly within neuropsychopharmacology, stereochemistry is not a trivial detail; it is a critical determinant of a drug's safety and efficacy profile. The human body is a chiral environment, and as such, enantiomers of a drug molecule can exhibit markedly different pharmacological and toxicological properties. This guide provides an in-depth technical comparison of lurasidone hydrochloride and its enantiomer, ent-lurasidone hydrochloride, with a focus on their cross-reactivity in key biological assays.

Lurasidone, marketed as Latuda®, is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] It is a single-enantiomer product, specifically the (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride.[3] The decision to develop a single enantiomer is rooted in the understanding that the "other" enantiomer, in this case, ent-lurasidone, may be inactive, less active, or contribute to off-target effects and toxicity.[4]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for assessing cross-reactivity and provide detailed, self-validating protocols. We will explore three fundamental assay types:

  • Competitive Immunoassays: To assess the potential for ent-lurasidone to interfere with the quantification of lurasidone in biological matrices.

  • Receptor Binding Assays: To directly compare the binding affinities of both enantiomers at the primary therapeutic targets of lurasidone.

  • Functional Cell-Based Assays: To evaluate the downstream biological activity of each enantiomer upon receptor binding.

By understanding the stereospecific interactions of lurasidone and its enantiomer, researchers can develop more robust and accurate bioanalytical methods, ensuring the quality and reliability of pharmacokinetic and pharmacodynamic data.

The Stereochemical Imperative: Why Differentiating Enantiomers Matters

Enantiomers, or non-superimposable mirror images of a molecule, can have vastly different interactions with chiral biological macromolecules like receptors and enzymes.[4] One enantiomer may fit perfectly into a receptor's binding site, eliciting a therapeutic response, while its counterpart may not bind at all or may interact with other targets, leading to unforeseen side effects.[4]

The U.S. Food and Drug Administration (FDA) recognized the importance of stereoisomerism in drug development with its 1992 policy statement, which emphasizes the need to characterize the individual enantiomers of a chiral drug early in the development process. This includes developing stereospecific analytical methods to assess the pharmacokinetic profiles of each enantiomer.

Therefore, for a single-enantiomer drug like lurasidone, it is crucial to demonstrate that the inactive or less active enantiomer, ent-lurasidone, does not interfere with its analysis or contribute significantly to its pharmacological effect.

Figure 1: Logical flow for assessing the cross-reactivity of ent-lurasidone.

I. Competitive Immunoassays: Assessing Analytical Interference

Competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are commonly used for the quantification of small molecules in biological fluids. The principle lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. Cross-reactivity occurs when a structurally related compound, such as an enantiomer or metabolite, also binds to the antibody, leading to an inaccurate quantification of the target analyte.

Experimental Protocol: Competitive ELISA for Lurasidone

This protocol is designed to determine the percentage cross-reactivity of ent-lurasidone in a competitive ELISA for lurasidone.

Materials:

  • High-binding 96-well microtiter plates

  • Lurasidone hydrochloride standard

  • ent-Lurasidone hydrochloride

  • Lurasidone-carrier protein conjugate (e.g., Lurasidone-BSA)

  • Anti-lurasidone primary antibody (polyclonal or monoclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating, blocking, and wash buffers

  • Microplate reader

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the lurasidone-carrier protein conjugate in coating buffer to a predetermined optimal concentration.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the lurasidone standard and the ent-lurasidone test compound.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-lurasidone primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance versus the concentration of the lurasidone standard.

    • Determine the IC50 values for both lurasidone and ent-lurasidone (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Lurasidone / IC50 of ent-Lurasidone) x 100

Expected Data and Interpretation

Due to the stereospecific nature of antibody-antigen interactions, it is anticipated that ent-lurasidone will exhibit significantly lower binding affinity to the anti-lurasidone antibody compared to lurasidone itself. This will result in a much higher IC50 value for ent-lurasidone and, consequently, a low percentage of cross-reactivity.

CompoundExpected IC50 (nM)Expected % Cross-Reactivity
Lurasidone~10-50100%
ent-Lurasidone>1000<5%

Table 1: Hypothetical data for a competitive ELISA demonstrating low cross-reactivity of ent-lurasidone.

A low cross-reactivity value is crucial for ensuring that the immunoassay can accurately quantify lurasidone in biological samples without interference from its enantiomer.

II. Radioligand Receptor Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor target. These assays measure the displacement of a radiolabeled ligand from a receptor by an unlabeled test compound. Lurasidone's therapeutic effects are primarily mediated through its high-affinity antagonism of dopamine D₂ and serotonin 5-HT₂A receptors, and partial agonism at the 5-HT₁A receptor.[3][5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinities (Ki) of lurasidone and ent-lurasidone for the D₂ and 5-HT₂A receptors.

Materials:

  • Cell membranes expressing the human D₂ or 5-HT₂A receptor

  • Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂A receptors)

  • Lurasidone hydrochloride and ent-lurasidone hydrochloride

  • Non-specific binding competitor (e.g., unlabeled haloperidol for D₂, unlabeled ketanserin for 5-HT₂A)

  • Assay buffer

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, cell membranes, and increasing concentrations of the test compound (lurasidone or ent-lurasidone).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding competitor.

  • Radioligand Addition:

    • Add the radioligand at a concentration near its Kd value to all wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

Published data on the stereoselectivity of lurasidone's precursors indicate a significant difference in receptor binding affinity between enantiomers. The (R, R) isomer, which corresponds to lurasidone, shows approximately a twenty-fold higher affinity for the D₂ receptor and a fifty-fold higher affinity for the 5-HT₂A receptor compared to the (S, S) isomer (ent-lurasidone).[6]

ReceptorLurasidone (Ki, nM)ent-Lurasidone (Ki, nM)Fold Difference
Dopamine D₂1.1~22~20x
Serotonin 5-HT₂A0.5~25~50x

Table 2: Comparative receptor binding affinities of lurasidone and ent-lurasidone. Data extrapolated from precursor compound studies.[6]

These results strongly suggest that the therapeutic effects of lurasidone are highly stereospecific, with the desired pharmacological activity residing almost exclusively in the (R, R)-enantiomer.

Figure 2: Stereoselective binding of lurasidone and ent-lurasidone to target receptors.

III. Functional Cell-Based Assays: Determining Biological Activity

While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine the biological consequence of that binding (i.e., whether the compound acts as an agonist, antagonist, or partial agonist). Lurasidone is a partial agonist at the 5-HT₁A receptor, which contributes to its therapeutic profile.[3] The activity at G-protein coupled receptors like 5-HT₁A can be measured by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Experimental Protocol: cAMP Functional Assay for 5-HT₁A Receptor Activity

This protocol describes a method to assess the functional activity of lurasidone and ent-lurasidone at the 5-HT₁A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₁A receptor

  • Cell culture medium and reagents

  • Forskolin

  • Lurasidone hydrochloride and ent-lurasidone hydrochloride

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture the 5-HT₁A expressing cells to the appropriate confluency.

    • Harvest the cells and resuspend them in assay buffer at the desired density.

  • Compound Treatment:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add increasing concentrations of the test compounds (lurasidone or ent-lurasidone) to the wells.

    • Pre-incubate the cells with the compounds for a short period (e.g., 15-30 minutes) at room temperature.

  • Stimulation:

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured signal (which is inversely proportional to cAMP levels for Gᵢ-coupled receptors like 5-HT₁A) against the log concentration of the test compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound.

    • Compare the EC50 and the maximal effect (Emax) of ent-lurasidone to that of lurasidone.

Expected Functional Activity Profile

Given the significantly lower receptor binding affinity of ent-lurasidone, it is expected to have a much weaker, if any, functional activity at the 5-HT₁A receptor compared to lurasidone.

CompoundExpected EC50 (nM)Expected Emax (% of Lurasidone)
Lurasidone~10-100100%
ent-Lurasidone>10,000<10%

Table 3: Hypothetical data for a 5-HT₁A functional assay demonstrating the reduced activity of ent-lurasidone.

This lack of significant functional activity for ent-lurasidone would further confirm that the therapeutic effects of lurasidone are attributable to the specific stereochemistry of the marketed drug.

IV. Chiral Separation: Ensuring Enantiomeric Purity

To perform the comparative assays described above, it is essential to have access to enantiomerically pure samples of both lurasidone and ent-lurasidone. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and confirming their purity.

Experimental Protocol: Chiral HPLC for Lurasidone Enantiomers

The following is a representative chiral HPLC method for the separation of lurasidone and its enantiomer.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak series column (e.g., OJ-H).[7]

  • Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier (e.g., diethylamine) in a ratio such as 90:10:0.1 (v/v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm[7]

  • Column Temperature: 25°C

Procedure:

  • Sample Preparation: Dissolve the lurasidone or ent-lurasidone sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral column.

  • Analysis: Monitor the elution of the enantiomers at 230 nm. The two enantiomers should be well-resolved with distinct retention times.

  • Purity Assessment: The enantiomeric purity can be calculated from the peak areas of the two enantiomers.

Figure 3: Workflow for the chiral separation of lurasidone enantiomers by HPLC.

Conclusion

The comprehensive assessment of the cross-reactivity of ent-lurasidone hydrochloride in biological assays is not merely a regulatory formality but a fundamental scientific necessity. The experimental frameworks provided in this guide—spanning competitive immunoassays, receptor binding assays, and functional cell-based assays—offer a robust, multi-faceted approach to characterizing the stereospecificity of lurasidone.

The available data strongly indicates that lurasidone's pharmacological activity is highly dependent on its specific stereochemistry. Its enantiomer, ent-lurasidone, exhibits significantly lower affinity for the primary therapeutic targets and is expected to have minimal functional activity. Consequently, its potential for cross-reactivity in well-designed immunoassays is low.

For researchers and drug development professionals, the key takeaways are:

  • Stereospecificity is Paramount: The biological activity of chiral drugs like lurasidone resides in a single enantiomer.

  • Cross-Reactivity Must Be Quantified: It is essential to demonstrate that the "inactive" enantiomer does not interfere with the accurate measurement of the active pharmaceutical ingredient.

  • A Multi-Assay Approach is Necessary: A combination of immunoassays, binding assays, and functional assays provides a complete picture of an enantiomer's potential for cross-reactivity and off-target effects.

By adhering to these principles and employing rigorous, validated methodologies, the scientific community can ensure the development of safer and more effective medicines.

References

  • Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku, 2013.
  • Ishibashi, T., Horisawa, T., Tokuda, K., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. [Link]

  • U.S. Food and Drug Administration. (2010). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) for Latuda (lurasidone hydrochloride). [Link]

  • McConnell, O. J., & Wainer, I. W. (2001). Stereochemistry in Drug Action.
  • Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]

  • Riva, M. A., & Tascedda, F. (2014). An update of the preclinical profile of lurasidone. European Neuropsychopharmacology, 24(5), 67-73.
  • Meltzer, H. Y., et al. (2011). Lurasidone in the treatment of schizophrenia: a randomized, double-blind, placebo- and olanzapine-controlled study.
  • Loebel, A., et al. (2014). Lurasidone for the treatment of bipolar I depression: a randomized, double-blind, placebo-controlled study.
  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells.
  • Promega. (n.d.). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay.
  • CN103864774B - A kind of preparation method of Lurasidone - Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Tarazi, F. I., & Riva, M. A. (2013). The preclinical profile of lurasidone: a new potential treatment for schizophrenia. Expert opinion on drug discovery, 8(11), 1431-1442.
  • Greenberg, W. M., & Citrome, L. (2017). Lurasidone: a new treatment for schizophrenia and bipolar depression. Drugs of today (Barcelona, Spain: 1998), 53(2), 109-122.
  • CN103864774B. (2014). A kind of preparation method of Lurasidone.
  • Mielczarek, M., et al. (2023). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 75(2), 356-366.
  • Samalin, L., et al. (2011). Lurasidone: a novel antipsychotic agent for the treatment of schizophrenia and bipolar depression. Future medicinal chemistry, 3(14), 1735-1746.
  • Nolan, M. C., & Roman, D. L. (2012). Lurasidone: a novel antipsychotic agent. The Annals of Pharmacotherapy, 46(6), 815-823.
  • Yoshikawa, A., et al. (2019). Lurasidone promotes resilience to chronic social defeat stress in mice: A role for the 5-HT7 receptor. Neuropharmacology, 158, 107722.
  • Ekinci, R. N., & Uygun, Ş. (2025). Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review.
  • Carta, P., et al. (2015). Lurasidone: a novel antipsychotic for the treatment of schizophrenia. Expert review of clinical pharmacology, 8(6), 689-700.
  • Guarro Carreras, M., et al. (2024). Lurasidone for the treatment of schizophrenia.
  • Yasui-Furukori, N. (2012). Lurasidone: a new atypical antipsychotic in the treatment of schizophrenia.
  • U.S. National Library of Medicine. (n.d.). Lurasidone. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Szewczyk, B., et al. (2016). Lurasidone: The 2016 update on the pharmacology, efficacy and safety profile. Pharmacological Reports, 68(4), 748-755.
  • Tarzian, M., et al. (2023). Lurasidone for Treating Schizophrenia and Bipolar Depression: A Review of Its Efficacy. Cureus, 15(5).
  • Pepe, M., et al. (2024). Examining Lurasidone Efficacy in Patients with Schizophrenia Spectrum Illness and Concurrent Alcohol and Substance Use Disorder: A Prospective, Multicentric, Real-World Investigation. Journal of Clinical Medicine, 13(8), 2213.
  • Oriental Journal of Chemistry. (2023). In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. Oriental Journal of Chemistry, 39(6).
  • Spectroscopy Online. (2026). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online.
  • RSC Publishing. (2024). Nanomolar detection of lurasidone hydrochloride in pharmaceutical formulations (Serodopamoun®) and spiked urine using a PVC/imprinted polymer/MWCNTs layer deposited onto polyaniline-coated screen-printed electrodes. Analytical Methods.
  • Semantic Scholar. (2024). Nanomolar detection of lurasidone hydrochloride in pharmaceutical formulations (Serodopamoun®) and spiked urine using. Semantic Scholar.
  • Patel, M. A., & Vyas, N. (2013). Development and Validation of Stability Indicating HPTLC Method for Estimation of Ursolic Acid. Asian Journal of Research in Chemistry, 6(6), 546-551.
  • Saravanan, G., Yunoos, M., & Latha, C. S. (2014). Development and validation of RP-HPLC method for simultaneous estimation of Tapentadol and Paracetamol in bulk and combined dosage form. Journal of Research in Chemistry, 7(2), 220-224.
  • ICH. (1996). Validation of Analytical Procedures; Methodology, Q2 (R1).
  • Drug Central. (n.d.). lurasidone. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lurasidone. Retrieved from [Link]

  • ResearchGate. (2017). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • IUPAC. (1997).
  • WVU School of Medicine. (n.d.).
  • West, C. (Ed.). (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • European Medicines Agency. (2016).
  • Sunovion Pharmaceuticals Inc. (2021). LATUDA® (lurasidone HCl)
  • Mielczarek, M., et al. (2023). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 75(2), 356-366. [Link]

  • The Journal of Clinical Psychiatry. (2001). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry. [Link]

  • Vaja, M. D., et al. (2022). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 15(9), 4057-4062.
  • Felemban, R. A., et al. (2025).
  • Singh, S., et al. (2023). Analytical Method Validation of Tablet Dosage Form of Lurasidone HCl. International Journal of Pharmaceutical and Bio-Medical Science, 3(11), 1-11.
  • European Journal of Pharmacology. (2006). Differential profile of antipsychotics at serotonin 5-HT1A and dopamine D2S receptors coupled to extracellular signal-regulated kinase. European Journal of Pharmacology, 534(1-3), 58-63.
  • Journal of Pharmacology and Experimental Therapeutics. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.
  • Neuropsychiatric Disease and Treatment. (2012). Critical appraisal of lurasidone in the management of schizophrenia.
  • Pharmacological Reports. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports, 68(3), 514-521.
  • European Journal of Pharmacology. (2007). Lurasidone (SM-13496), a novel atypical antipsychotic drug, reverses MK-801-induced impairment of learning and memory in the rat passive-avoidance test. European Journal of Pharmacology, 572(2-3), 160-170.
  • Behavioural Brain Research. (2008). Lurasidone reverses MK-801-induced impairment of learning and memory in the Morris water maze and radial-arm maze tests in rats. Behavioural Brain Research, 186(2), 197-207.
  • Neuropharmacology. (2013). Effects of lurasidone in behavioral models of depression. Role of the 5-HT7 receptor subtype. Neuropharmacology, 70, 211-217.
  • PubMed. (2018). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity.
  • PubMed. (2007). Dopamine and serotonin receptor binding and antipsychotic efficacy.
  • PubMed. (2013). Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography. Neuroscience Research, 75(1), 47-53.
  • PubMed. (1976). Stereospecificity of interaction of neuroleptic drugs with neurotransmitters and correlation with clinical potency.
  • European Journal of Pharmaceutical Sciences. (2025). The Molecular Recognition of Lurasidone by Human Serum Albumin: A Combined Experimental and Computational Approach. European Journal of Pharmaceutical Sciences, 106727.
  • Scientific Reports. (2025). Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions. Scientific Reports, 15(1), 1-8.

Sources

Comparative

comparative pharmacodynamics of ent-lurasidone hydrochloride vs standard antipsychotics

Executive Summary & Stereochemical Context Lurasidone hydrochloride is a second-generation (atypical) antipsychotic belonging to the benzisothiazole derivative class. It is distinguished by its highly specific receptor b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Context

Lurasidone hydrochloride is a second-generation (atypical) antipsychotic belonging to the benzisothiazole derivative class. It is distinguished by its highly specific receptor binding profile, characterized by potent antagonism at dopamine D2 and serotonin 5-HT2A/5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors[1].

A critical, often overlooked aspect of lurasidone’s pharmacodynamics is its stringent stereochemical dependency. Lurasidone possesses six chiral centers, and its therapeutic efficacy is exclusively driven by the (3aR,4S,7R,7aS) enantiomer. Its mirror image, ent-lurasidone (the (3aS,4R,7S,7aR) enantiomer), is strictly controlled as an inactive synthetic impurity during manufacturing,[2]. In preclinical drug development, ent-lurasidone serves as a vital negative stereochemical probe. By comparing the active drug against ent-lurasidone and standard atypical antipsychotics (like risperidone and olanzapine), researchers can map the precise spatial constraints of the 5-HT7 and D2 orthosteric binding sites[3],[4].

Comparative Receptor Binding Profiles

The therapeutic index of an antipsychotic is dictated by its ratio of on-target efficacy (D2/5-HT2A/5-HT7) to off-target liability (H1, M1, α 1). The precise conformation of lurasidone allows it to avoid the histaminergic and muscarinic receptors that cause the severe metabolic and sedative side effects commonly seen with olanzapine and risperidone[5],[4].

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)

Lower values indicate higher binding affinity.

Receptor TargetLurasidone (Active)[5]ent-Lurasidone (Probe)[4]Risperidone[5]Olanzapine[5]
D2 1.68> 10003.511.0
5-HT2A 2.03> 10000.174.0
5-HT7 0.495> 500205370
5-HT1A 6.75> 500190> 1000
H1 (Histamine) > 1000> 1000207.0
M1 (Muscarinic) > 1000> 1000> 10001.9
α 1 (Adrenergic) 47.9> 5001.219.0

*Note: The ent-isomer exhibits a profound loss of affinity due to steric clashing within the receptor binding pockets, failing to form the critical salt bridge with highly conserved aspartate residues in Transmembrane Domain 3 (TM3).

Mechanistic Pathway: Stereoselective Modulation

The (3aR,4S,7R,7aS) configuration of lurasidone perfectly aligns its benzisothiazol-piperazine moiety into the hydrophobic pocket of the 5-HT7 receptor, while the ent-isomer experiences severe steric hindrance with specific isoleucine residues (e.g., I3x29)[3]. This stereospecificity is what drives lurasidone's unique dual-pathway modulation, providing both antipsychotic (D2/Gi) and pro-cognitive (5-HT7/Gs) benefits without the metabolic penalties of standard antipsychotics[4].

G LURA Lurasidone (Active Enantiomer) D2 Dopamine D2 Receptor (Antagonism) LURA->D2 Ki 1.68 nM HT7 5-HT7 Receptor (Antagonism) LURA->HT7 Ki 0.49 nM HT1A 5-HT1A Receptor (Partial Agonism) LURA->HT1A Ki 6.75 nM ENT ent-Lurasidone (Inactive Impurity) ENT->D2 Steric Clash ENT->HT7 Low Affinity Gi Gi/o Protein Pathway (Modulated) D2->Gi Gs Gs Protein Pathway (Inhibited) HT7->Gs HT1A->Gi EPS Antipsychotic Efficacy Gi->EPS COG Pro-cognitive Effects Gs->COG

Fig 1: Stereoselective receptor modulation by Lurasidone vs ent-Lurasidone.

Experimental Methodologies

To objectively quantify the pharmacodynamic differences between lurasidone, ent-lurasidone, and standard antipsychotics, a self-validating radioligand binding workflow combined with a functional cAMP accumulation assay must be employed.

Protocol 1: High-Throughput Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) for the D2 and 5-HT7 receptors.

Expertise & Experience (Causality of Choices): We utilize cloned human recombinant receptors expressed in HEK293 cells rather than native brain homogenates. This isolates the specific receptor interaction, preventing cross-talk from lurasidone's multi-receptor affinity[6]. [3H]-raclopride is selected for D2 assays because its rapid dissociation kinetics allow for highly accurate equilibrium measurements of high-affinity competitors.

Trustworthiness (Self-Validating System): Every assay plate includes a Non-Specific Binding (NSB) control well (e.g., 10 µM (+)-butaclamol for D2) to subtract background noise, and a positive control (Haloperidol) to validate inter-assay reproducibility.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2L or 5-HT7 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand ([3H]-raclopride for D2, or [3H]-SB269970 for 5-HT7), 50 µL of the test compound (Lurasidone, ent-Lurasidone, or Risperidone) at varying concentrations ( 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer.

  • Detection & Analysis: Add scintillation cocktail to the filters and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate IC 50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [6].

Workflow Prep Membrane Prep (HEK293 cells) Incubate Incubation (Radioligand + Drug) Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Count Scintillation (LSC Counting) Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Fig 2: High-throughput radioligand binding assay workflow for Ki determination.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Binding affinity ( Ki​ ) does not distinguish between agonists and antagonists. Because lurasidone is a 5-HT7 antagonist but a 5-HT1A partial agonist[1],[4], functional assays are required.

Expertise & Experience (Causality of Choices): The 5-HT7 receptor is Gs-coupled (stimulates adenylyl cyclase), while 5-HT1A is Gi-coupled (inhibits adenylyl cyclase)[7]. By measuring intracellular cyclic AMP (cAMP) levels using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we can functionally validate the downstream signaling impact of the active enantiomer versus the inactive ent-isomer.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells expressing 5-HT7 receptors into 384-well plates at a density of 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add lurasidone, ent-lurasidone, or olanzapine at varying concentrations. To test for antagonism at 5-HT7, co-incubate with an EC 80​ concentration of serotonin (5-HT) to stimulate baseline cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). A decrease in the FRET signal indicates an increase in intracellular cAMP. Lurasidone will dose-dependently block the serotonin-induced cAMP increase, confirming its profile as a potent 5-HT7 antagonist, whereas ent-lurasidone will show no functional effect[7].

References

  • The clinical utility of lurasidone in schizophrenia: patient considerations - PMC Source: nih.gov URL:[Link]

  • Lurasidone Hydrochloride: Preclinical Pharmacology Source: portico.org URL:[Link]

  • 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics Source: cambridge.org URL:[Link]

  • Australian Public Assessment Report for lurasidone hydrochloride Source: tga.gov.au URL:[Link]

  • The Importance of Stereochemistry in 5-HT7R Modulation Source: acs.org URL:[Link]

  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride Source: sumitomo-chem.co.jp URL:[Link]

  • Effects of Subchronic Administrations of Vortioxetine, Lurasidone, and Escitalopram on Thalamocortical Glutamatergic Transmission Associated with Serotonin 5-HT7 Receptor Source: nih.gov URL:[Link]

Sources

Validation

Comparative Guide: Lurasidone Hydrochloride vs. ent-Lurasidone Hydrochloride

Stereochemical Optimization, Pharmacodynamics, and Clinical Efficacy in Antipsychotic Drug Development Introduction: The Role of Stereochemistry in Atypical Antipsychotics Lurasidone hydrochloride is a second-generation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Optimization, Pharmacodynamics, and Clinical Efficacy in Antipsychotic Drug Development

Introduction: The Role of Stereochemistry in Atypical Antipsychotics

Lurasidone hydrochloride is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar depression[1]. The molecule is a complex benzisothiazole derivative containing six chiral centers (C1, C2, C11, C12, C15, C16)[1]. Because biological receptors are inherently chiral, the 3D spatial arrangement of a drug molecule dictates its pharmacological activity.

The clinically approved active pharmaceutical ingredient (API) is a single, highly optimized stereoisomer. Its exact mirror image, ent-lurasidone hydrochloride (CAS 1448443-35-3), is not a therapeutic agent but rather a process-related chiral impurity[2][3]. This guide provides an in-depth technical comparison of these two enantiomers, detailing why lurasidone was selected for clinical use, the toxicological implications of ent-lurasidone, and the experimental workflows required to validate their differences.

Structural and Pharmacodynamic Divergence

The development of lurasidone required exquisite conformation control to separate therapeutic efficacy from adverse side effects[4]. While both enantiomers share identical 2D connectivity and molecular weight (492.68 g/mol ), their 3D orientations lead to vastly different receptor pocket fits.

Lurasidone was specifically optimized to exhibit high binding affinity for dopamine D2 and serotonin 5-HT2A/5-HT7 receptors while minimizing affinity for alpha-1 adrenergic, histamine H1, and muscarinic M1 receptors[1][4]. This separation of affinities prevents common antipsychotic side effects like orthostatic hypotension, weight gain, and sedation. Conversely, ent-lurasidone lacks this optimized spatial fit. In chiral drug development, the "wrong" enantiomer (eutomer vs. distomer) typically exhibits significantly reduced target affinity and a higher propensity for off-target binding, which can trigger unpredictable toxicity[5].

Quantitative Pharmacodynamic Comparison
Parameter / ReceptorLurasidone Hydrochloride (Active Isomer)ent-Lurasidone Hydrochloride (Chiral Impurity)
Status FDA-Approved APIControlled Impurity (<0.1% limit)
D2 Receptor (Ki) 1.68 nM (Potent Antagonist)[1]Significantly Reduced Affinity
5-HT2A Receptor (Ki) 2.03 nM (Potent Antagonist)[1]Reduced Affinity
5-HT7 Receptor (Ki) 0.495 nM (Potent Antagonist)[1]Sub-optimal binding
5-HT1A Receptor (Ki) 6.75 nM (Partial Agonist)[1]Variable / Unpredictable
Off-Target (H1, M1, α 1) Negligible / Weak[1][4]Higher risk of off-target interaction

Mechanism of Action: Target Receptor Signaling

Lurasidone’s clinical efficacy is driven by its multi-receptor profile. By acting as a full antagonist at D2 and 5-HT2A receptors, it mitigates the positive symptoms of schizophrenia. Its potent 5-HT7 antagonism and 5-HT1A partial agonism are believed to be the primary drivers for its efficacy in improving mood and cognitive deficits in bipolar depression[4].

G LUR Lurasidone HCl D2 D2 Receptor (Antagonist) LUR->D2 Ki=1.68nM HT2A 5-HT2A Receptor (Antagonist) LUR->HT2A Ki=2.03nM HT7 5-HT7 Receptor (Antagonist) LUR->HT7 Ki=0.495nM HT1A 5-HT1A Receptor (Partial Agonist) LUR->HT1A Ki=6.75nM cAMP_down ↓ cAMP Production / PLC Modulation D2->cAMP_down HT2A->cAMP_down cAMP_up Modulated cAMP / Adenylyl Cyclase HT7->cAMP_up HT1A->cAMP_up Efficacy Clinical Efficacy (Antipsychotic & Antidepressant) cAMP_down->Efficacy cAMP_up->Efficacy

Lurasidone receptor binding profile and downstream signaling pathways driving clinical efficacy.

Clinical Efficacy vs. Impurity Toxicity

Lurasidone Hydrochloride (Therapeutic Efficacy)

Extensive clinical trials have established lurasidone as a highly effective treatment for acute exacerbations of schizophrenia and bipolar depression. A dose-response meta-analysis indicates that a daily dose of 40–60 mg provides optimal therapeutic efficacy for bipolar depression, significantly reducing Montgomery-Åsberg Depression Rating Scale (MADRS) scores while maintaining a favorable acceptability profile[6]. Furthermore, due to its negligible affinity for H1 and M1 receptors, lurasidone demonstrates one of the most favorable metabolic profiles among atypical antipsychotics, with minimal effects on body weight, lipid levels, and glycemic indices[7].

ent-Lurasidone Hydrochloride (Toxicological Risk)

ent-Lurasidone has no clinical efficacy and is not administered to patients. In silico and in vitro toxicological profiling of lurasidone-related substances highlights that chiral impurities can interact unpredictably with the central nervous system (CNS)[5]. If ent-lurasidone is present above the ICH-mandated threshold (typically 0.1%), it risks binding to off-target adrenergic or histaminergic receptors, potentially inducing orthostatic hypotension or extrapyramidal symptoms (EPS). Consequently, manufacturers must employ strict analytical controls to ensure the enantiomeric purity of the lurasidone API[3].

Experimental Protocols: Chiral Validation and Pharmacodynamics

To validate the efficacy of lurasidone and ensure the absence of ent-lurasidone, drug development professionals utilize a self-validating system combining analytical chemistry and molecular pharmacology.

Workflow API Racemic Synthesis / API Batch HPLC Chiral HPLC Separation (Polysaccharide Stationary Phase) API->HPLC LUR Lurasidone (Active Isomer) HPLC->LUR ENT ent-Lurasidone (Impurity) HPLC->ENT Assay Radioligand Competitive Binding Assay LUR->Assay ENT->Assay Data Pharmacodynamic & Safety Profiling Assay->Data

Experimental workflow for chiral separation and pharmacodynamic validation of enantiomers.

Protocol A: Chiral HPLC Separation of Enantiomers

Causality Rationale: Standard reverse-phase HPLC cannot distinguish between enantiomers due to their identical physicochemical properties in an achiral environment. A Chiral Stationary Phase (CSP) is required to create transient diastereomeric complexes, allowing for baseline resolution based on 3D spatial conformation.

  • Column Selection: Equip the HPLC system with an amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Absolute Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v). Note: Diethylamine prevents peak tailing of the basic piperazine moiety.

  • Sample Preparation: Dissolve the API sample in the mobile phase to a concentration of 1 mg/mL.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Maintain the column compartment at 25°C.

  • Detection: Monitor UV absorbance at 230 nm. ent-Lurasidone will elute at a distinct retention time from lurasidone, allowing for precise quantification of enantiomeric excess (ee).

Protocol B: Radioligand Competitive Binding Assay

Causality Rationale: To definitively prove the loss of receptor affinity in ent-lurasidone, a competitive binding assay is used. A radiolabeled ligand establishes a baseline of occupied receptors. As the unlabelled enantiomers are introduced, their ability to displace the radioligand directly correlates to their binding affinity (Ki).

  • Membrane Preparation: Isolate cell membranes expressing human recombinant D2 receptors (or 5-HT2A receptors) and suspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Addition: Add [3H]-raclopride (for D2) at a fixed concentration near its Kd value to the membrane suspension.

  • Competitor Incubation: Add varying concentrations ( 10−11 to 10−5 M) of either lurasidone or ent-lurasidone to separate assay wells. Include a well with 10 µM haloperidol to define non-specific binding (NSB).

  • Incubation & Filtration: Incubate the microplates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, washing three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 from the displacement curve and convert to Ki using the Cheng-Prusoff equation.

References

  • Franklin, R., et al. "Lurasidone for the treatment of bipolar depression: an evidence-based review." Harvard DASH.
  • "Full article: Lurasidone in adolescents and adults with schizophrenia: from clinical trials to real-world clinical practice." Taylor & Francis.
  • "Efficacy and acceptability of lurasidone for bipolar depression: a systematic review and dose–response meta-analysis." BMJ.
  • "Lurasidone hydrochloride." PMC - NIH.
  • "In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety." Oriental Journal of Chemistry.
  • "ent-Lurasidone Hydrochloride | 1448443-35-3." ChemicalBook.
  • "SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride." Sumitomo Kagaku.
  • "Lurasidone Impurities Manufacturer & Supplier." Daicel Pharma Standards.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.